DX-9065a
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;pentahydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3.ClH.5H2O/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17;;;;;;/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32);1H;5*1H2/t23-,24-;;;;;;/m0....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCBAPRMNYSDOP-LVCYMWGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935162 | |
| Record name | 3-(7-Carbamimidoylnaphthalen-2-yl)-2-{4-[(1-ethanimidoylpyrrolidin-3-yl)oxy]phenyl}propanoic acid--hydrogen chloride--water (1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155204-81-2 | |
| Record name | (2S)-2-(4-(((3S)-1-acetimidoyl-3-pyrrolidinyl)oxy)phenyl)-3-(7-amidino-2-naphtyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(7-Carbamimidoylnaphthalen-2-yl)-2-{4-[(1-ethanimidoylpyrrolidin-3-yl)oxy]phenyl}propanoic acid--hydrogen chloride--water (1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DX-9065 HYDROCHLORIDE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQVEPEVI2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of DX-9065a on Factor Xa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DX-9065a is a potent, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its interaction with FXa. As a competitive inhibitor, this compound directly binds to the active site of both free and prothrombinase-bound FXa, effectively blocking its enzymatic activity and subsequent thrombin generation. This document serves as a comprehensive resource for understanding the molecular interactions and kinetic properties of this significant anticoagulant compound.
Introduction
Factor Xa plays a pivotal role in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final effector enzyme responsible for fibrin clot formation. The strategic position of FXa makes it an attractive target for anticoagulant therapy. This compound, a synthetic, low-molecular-weight compound, emerged as a first-in-class direct FXa inhibitor.[1] Its high affinity and selectivity for FXa promised a more targeted and potentially safer anticoagulant profile compared to traditional therapies like heparin and warfarin.[2][3] This guide delves into the core of its inhibitory mechanism.
Mechanism of Action of this compound
This compound functions as a direct, competitive inhibitor of Factor Xa.[2][4][5] This means it binds directly to the active site of the enzyme, preventing the binding and cleavage of its natural substrate, prothrombin. This inhibitory action is reversible and does not require a cofactor like antithrombin.[1]
A key feature of this compound is its ability to inhibit both free FXa and FXa assembled in the prothrombinase complex.[2][3] The prothrombinase complex, consisting of FXa, Factor Va, calcium ions, and a phospholipid surface, dramatically enhances the catalytic efficiency of FXa. While this compound competitively inhibits the cleavage of small chromogenic substrates by both free FXa and the prothrombinase complex, it exhibits a non-competitive inhibition pattern with respect to prothrombin activation by the prothrombinase complex.[5] This suggests that while it directly blocks the active site, its interaction with the enzyme within the larger complex alters the overall kinetics of prothrombin conversion.
Structural studies have revealed that the amidine group of this compound inserts into the catalytic pocket of FXa, with specific interactions at the S1 and S4 specificity sites. The Tyr(99) residue within the extended S2-S4 binding pocket of FXa has been identified as a crucial determinant for the specificity of the this compound interaction.[5]
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize the key kinetic parameters.
Table 1: Inhibitory Constant (Ki) of this compound for Human Factor Xa
| Ki Value (nM) | Reference |
| 41 | [4] |
| 10-20 | [5] |
| 3.1 ± 0.5 | [5] |
| ~26 (for prothrombinase) | [5] |
Note: The variation in Ki values can be attributed to different experimental conditions and assay methodologies.
Table 2: Selectivity of this compound for Factor Xa over Other Serine Proteases
| Protease | Ki Value (µM) | Reference |
| Thrombin | > 2000 | [4] |
| Trypsin | 0.62 | [4] |
| Chymotrypsin | > 2000 | [4] |
| Plasmin | 23 | [4] |
| Tissue Plasminogen Activator (t-PA) | 21 | [4] |
| Plasma Kallikrein | 2.3 | [4] |
| Tissue Kallikrein | 1000 | [4] |
Table 3: Effect of this compound on Coagulation Parameters
| Coagulation Assay | Doubling Concentration (µM) | Reference |
| Plasma Recalcification Time | 0.49 | [4] |
| Activated Partial Thromboplastin Time (APTT) | 0.97 | [4] |
| Prothrombin Time (PT) | 0.52 | [4] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the mechanism of action of this compound.
Factor Xa Inhibition Kinetic Studies
These experiments are designed to determine the mode of inhibition and the inhibitory constant (Ki) of this compound.
Principle: The rate of FXa-catalyzed cleavage of a chromogenic substrate is measured in the presence and absence of varying concentrations of this compound. The data is then analyzed using kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots, to determine the type of inhibition and the Ki value.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., Spectrozyme FXa)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
96-well microplate reader
Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
In a 96-well plate, fixed concentrations of human Factor Xa and varying concentrations of the chromogenic substrate are added.
-
The prepared dilutions of this compound are added to the respective wells. Control wells without the inhibitor are also included.
-
The reaction is initiated, and the change in absorbance over time is monitored using a microplate reader at a wavelength specific for the cleaved chromophore.
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
-
The data is plotted as reaction velocity versus substrate concentration for each inhibitor concentration.
-
A double reciprocal plot (Lineweaver-Burk plot) of 1/velocity versus 1/[substrate] is generated to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki value is calculated from the slopes of the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.
Prothrombinase Inhibition Assay
This assay evaluates the effect of this compound on the activity of the fully assembled prothrombinase complex.
Principle: The rate of prothrombin activation by the prothrombinase complex is measured in the presence of this compound. The generation of thrombin can be monitored using a chromogenic thrombin substrate or by measuring the formation of prothrombin fragment 1+2.
Materials:
-
Purified human Factor Xa, Factor Va, and prothrombin
-
Phospholipid vesicles
-
Calcium chloride
-
This compound
-
Chromogenic thrombin substrate or ELISA kit for prothrombin fragment 1+2
-
Assay buffer
-
96-well microplate reader or ELISA reader
Procedure:
-
The prothrombinase complex is assembled by incubating Factor Xa, Factor Va, phospholipid vesicles, and calcium chloride in the assay buffer.
-
Varying concentrations of this compound are added to the pre-formed prothrombinase complex.
-
The reaction is initiated by the addition of prothrombin.
-
At specific time points, aliquots are taken and the reaction is stopped.
-
The amount of thrombin generated is quantified by measuring the cleavage of a chromogenic thrombin substrate, or the concentration of prothrombin fragment 1+2 is determined using an ELISA kit.
-
The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor and substrate (prothrombin) concentrations.
Selectivity Profiling
This set of experiments assesses the inhibitory activity of this compound against a panel of other serine proteases to determine its selectivity.
Principle: The experimental setup is similar to the Factor Xa inhibition kinetic study, but a panel of different serine proteases (e.g., thrombin, trypsin, plasmin) and their respective chromogenic substrates are used.
Procedure:
-
The inhibitory activity of this compound is tested against each serine protease in the panel using a chromogenic assay.
-
The IC50 (concentration of inhibitor required to reduce enzyme activity by 50%) or Ki value is determined for each protease.
-
The selectivity is expressed as the ratio of the Ki or IC50 for the other proteases to the Ki for Factor Xa.
Conclusion
This compound is a well-characterized direct, competitive, and selective inhibitor of Factor Xa. Its mechanism of action involves binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin. The quantitative data from various in vitro studies consistently demonstrate its high potency and selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel Factor Xa inhibitors. While the oral bioavailability of this compound limited its clinical development, it served as a crucial lead compound and a valuable tool for understanding the pharmacology of direct Factor Xa inhibition.
References
- 1. Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Factor Xa Inhibitor DX-9065a: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DX-9065a is a potent, selective, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and key biological activities of this compound. Detailed experimental protocols for its synthesis and for assays used to determine its anticoagulant and antithrombotic efficacy are presented. All quantitative data are summarized in structured tables for ease of reference. Additionally, this guide includes Graphviz diagrams to visualize the synthesis pathway and the mechanism of action within the coagulation cascade, adhering to specified formatting for clarity and utility in a research and development setting.
Chemical Structure and Properties
This compound is chemically known as (2S)-{4-[1-acetimidoyl-(3S)-pyrrolidinyl]-oxyphenyl}-3-(7-amidino-2-naphthyl)propionic acid hydrochloride pentahydrate.[1] It is a non-peptidic, low molecular weight, synthetic compound.[2]
Chemical Formula: C27H30N4O4 · HCl · 5H2O
Molecular Weight: 617.1 g/mol (pentahydrate hydrochloride salt)
The structure of this compound is characterized by a central propionic acid scaffold. Key functional groups contributing to its inhibitory activity include the 7-amidino-2-naphthyl group, which binds to the S1 pocket of Factor Xa, and the 1-acetimidoyl-3-pyrrolidinyl group, which interacts with the S4 binding site.[1]
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling and subsequent functional group manipulations. While a detailed, step-by-step protocol from a single source is not publicly available, the following pathway has been constructed based on related syntheses of this compound derivatives and analogous compounds.
Diagram of the Synthesis Pathway
Caption: Plausible synthesis pathway for this compound.
Experimental Protocols (Inferred)
The following are inferred experimental protocols for the key steps in the synthesis of this compound. These are based on general organic chemistry principles and procedures found in related literature.
Step 1: Synthesis of 7-Cyano-2-(bromomethyl)naphthalene
-
Reduction of 7-Cyano-2-naphthaldehyde: 7-Cyano-2-naphthaldehyde is reduced to 7-cyano-2-naphthylmethanol using a reducing agent such as sodium borohydride in a suitable solvent like methanol or ethanol. The reaction is typically carried out at room temperature.
-
Bromination: The resulting alcohol is then converted to the corresponding bromide, 7-cyano-2-(bromomethyl)naphthalene, using a brominating agent like phosphorus tribromide or thionyl bromide in an inert solvent such as dichloromethane.
Step 2: Synthesis of the Phenylpropionic Acid Intermediate
-
Coupling of 4-Hydroxyphenylacetic acid methyl ester and (S)-3-Hydroxypyrrolidine: These two starting materials are coupled via a Mitsunobu reaction or by converting the hydroxyl group of the pyrrolidine to a good leaving group followed by nucleophilic substitution by the phenoxide.
-
Alkylation: The secondary amine of the pyrrolidine ring is then protected, for example, with a Boc group. The protected intermediate is subsequently alkylated.
Step 3: Final Assembly and Functional Group Conversion
-
Coupling of Intermediates: The naphthyl bromide intermediate is coupled with the phenylpropionic acid intermediate.
-
Ester Hydrolysis and Amidation: The methyl ester is hydrolyzed to the carboxylic acid, and the cyano groups are converted to amidines. This is typically achieved by first converting the nitriles to imidates using hydrogen chloride in an alcohol, followed by reaction with ammonia.
-
Salt Formation and Purification: The final compound is converted to its hydrochloride salt and purified, often by recrystallization, to yield this compound as a pentahydrate.
Mechanism of Action and Biological Activity
This compound is a direct, competitive inhibitor of Factor Xa.[3][4][5] By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the amplification of the coagulation cascade.[4]
Diagram of the Coagulation Cascade and this compound Inhibition
Caption: this compound inhibits Factor Xa in the coagulation cascade.
Quantitative Biological Data
The inhibitory potency and anticoagulant effects of this compound have been extensively studied. Key quantitative data from various in vitro and in vivo studies are summarized below.
| Parameter | Value | Species | Assay/Model | Reference |
| In Vitro Data | ||||
| Ki (Factor Xa) | 41 nM | Human | Kinetic Assay | [5] |
| Ki (Factor Xa) | 3.1 ± 0.5 nM | Human | Steady-state kinetics | [4] |
| Doubling Conc. (APTT) | 0.97 µM | Human Plasma | aPTT Assay | [5] |
| Doubling Conc. (PT) | 0.52 µM | Human Plasma | PT Assay | [5] |
| In Vivo Data | ||||
| ED50 (Thrombosis) | 1.2 ± 0.7 mg/kg (i.v.) | Rat | Venous Thrombosis | [4] |
| ED50 (Thrombosis) | 8.1 ± 3.5 mg/kg (i.v.) | Rat | Arteriovenous Shunt | [4] |
| ED50 (Mortality) | 1.1 ± 0.2 mg/kg (i.v.) | Mouse | Tissue Factor-induced | [4] |
| ED50 (Mortality) | 56 ± 7 mg/kg (p.o.) | Mouse | Tissue Factor-induced | [4] |
Experimental Protocols for Biological Assays
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This protocol is a general guideline for determining the inhibitory constant (Ki) of this compound against Factor Xa using a chromogenic substrate.
Workflow Diagram
Caption: Workflow for in vitro Factor Xa inhibition assay.
Materials:
-
Human Factor Xa
-
This compound (or other inhibitor)
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 8.4) containing NaCl and a carrier protein (e.g., BSA)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, a fixed concentration of human Factor Xa, and varying concentrations of this compound.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 10 minutes).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time in a microplate reader.
-
Determine the initial reaction velocities from the linear portion of the kinetic curves.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are common coagulation assays used to assess the anticoagulant effect of this compound on the extrinsic and intrinsic pathways, respectively.
Materials:
-
Citrated human plasma
-
This compound
-
PT reagent (thromboplastin and calcium chloride)
-
aPTT reagent (a phospholipid, an activator like silica, and calcium chloride)
-
Coagulometer
Procedure for PT Assay:
-
Prepare various concentrations of this compound in saline.
-
Mix a small volume of each this compound dilution with citrated human plasma and incubate at 37°C.
-
Add the pre-warmed PT reagent to the plasma-inhibitor mixture.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
Procedure for aPTT Assay:
-
Prepare various concentrations of this compound in saline.
-
Mix a small volume of each this compound dilution with citrated human plasma.
-
Add the aPTT reagent (phospholipid and activator) and incubate at 37°C for a specified time (e.g., 3-5 minutes).
-
Initiate clotting by adding pre-warmed calcium chloride.
-
The coagulometer will measure the time to clot formation.
The results are typically reported as the concentration of this compound required to double the baseline clotting time.[5]
Conclusion
This compound is a well-characterized, potent, and selective direct Factor Xa inhibitor. Its chemical structure is optimized for high-affinity binding to the active site of Factor Xa, leading to effective anticoagulation. The synthesis of this compound, while complex, follows established organic chemistry principles. The biological activity of this compound has been extensively documented through a variety of in vitro and in vivo assays, demonstrating its potential as an antithrombotic agent. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound or developing new Factor Xa inhibitors.
References
- 1. Anti-Xa Assays [practical-haemostasis.com]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Novel Anticoagulant: An In-depth Technical Guide to the Early Discovery and Development of DX-9065a
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early discovery and development of DX-9065a, a pioneering direct and selective inhibitor of Factor Xa (FXa). As the first in its class, the journey of this compound from a synthetic compound to a promising antithrombotic agent provides valuable insights into the drug discovery process. This document outlines the core quantitative data, detailed experimental protocols, and the logical progression from lead identification to preclinical evaluation, offering a comprehensive resource for professionals in the field.
Discovery and Lead Identification
The discovery of this compound emerged from a focused effort to develop a potent and selective small molecule inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. The development of anticoagulants for treating atherothrombotic disorders had traditionally focused on thrombin[1]. However, the pivotal role of FXa in thrombin generation presented it as a promising target for a new class of anticoagulants[1].
The initial phase of discovery involved the screening of a library of synthetic compounds to identify "hits" with inhibitory activity against FXa. While the specific details of the high-throughput screening campaign are not extensively documented in the public domain, the identification of a lead compound with a desirable inhibitory profile initiated an intensive lead optimization process. This process aimed to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the synthesis of this compound.
The logical workflow of the early discovery and development of this compound can be visualized as a multi-stage process, beginning with the identification of the therapeutic target and culminating in preclinical proof-of-concept.
References
An In-depth Technical Guide to DX-9065a: A Selective Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DX-9065a is a potent, synthetic, and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory kinetics, and its effects on various coagulation parameters. It includes detailed experimental methodologies for key assays and visual representations of relevant biological pathways and experimental workflows to support further research and development in the field of anticoagulation.
Introduction
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final effector enzyme that leads to fibrin clot formation. Due to this central role, Factor Xa has emerged as a key target for the development of novel anticoagulants. This compound was one of the first orally active, small-molecule direct inhibitors of Factor Xa.[1][2] It exhibits high affinity and selectivity for FXa, offering a promising alternative to traditional anticoagulants like heparin and warfarin.[3] This guide will delve into the technical details of this compound's function and evaluation.
Mechanism of Action
This compound functions as a direct, competitive inhibitor of Factor Xa.[4][5] It binds to the active site of both free FXa and FXa assembled in the prothrombinase complex, thereby preventing the conversion of prothrombin to thrombin.[3][6] The binding of this compound to the active site of Factor Xa is characterized by two primary interaction sites. The naphthamidine group of this compound is anchored in the S1 pocket of Factor Xa through a salt bridge with Asp-189, while the pyrrolidine ring binds to the S4 aryl-binding site.[7] This specific binding mode contributes to its high affinity and selectivity for Factor Xa over other serine proteases like thrombin.[4]
dot
Caption: Mechanism of this compound Inhibition.
Quantitative Data
The inhibitory activity of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Constants (Ki) of this compound
| Target Enzyme | Ki Value (nM) | Inhibition Type | Reference(s) |
| Human Factor Xa | 41 | Competitive | [1][4] |
| Human Factor Xa | 10-20 | Competitive | [6] |
| Prothrombinase Complex (vs. Spectrozyme FXa) | 18.9 ± 1.0 | Competitive | [8] |
| Prothrombinase Complex (vs. Prothrombin) | ~26 | Non-competitive | [6][8] |
| Human Thrombin | >2,000,000 | - | [1][4] |
| Human Trypsin | 620 | - | [1][4] |
| Human Plasmin | 23,000 | - | [1][4] |
| Human t-PA | 21,000 | - | [1][4] |
| Human Plasma Kallikrein | 2,300 | - | [1][4] |
Table 2: In Vitro Anticoagulant Activity of this compound
| Assay | Doubling Concentration (µM) | Reference(s) |
| Prothrombin Time (PT) | 0.52 | [1][4] |
| Activated Partial Thromboplastin Time (aPTT) | 0.97 | [1][4] |
| Human Plasma Recalcification Time | 0.49 | [1][4] |
Table 3: In Vivo Antithrombotic Efficacy of this compound
| Animal Model | Administration Route | ED50 (mg/kg) | Reference(s) |
| Tissue Factor-induced DIC (mice) | Intravenous | 1.1 ± 0.2 | [5] |
| Tissue Factor-induced DIC (mice) | Oral | 56 ± 7 | [5] |
| Factor Xa + Stasis-induced Venous Thrombosis (rats) | Intravenous | 1.2 ± 0.7 | [5] |
| Arteriovenous Shunt Thrombosis (rats) | Intravenous | 8.1 ± 3.5 | [5] |
| Tissue Factor-induced Thrombosis (rabbits) | Intravenous | 0.03 ± 0.01 | [5] |
| Tissue Factor-induced Thrombosis (rabbits) | Subcutaneous | 0.3 ± 0.07 | [5] |
| Tissue Factor-induced Thrombosis (rabbits) | Oral | 50.5 ± 19 | [5] |
| Endotoxin-induced Venous Thrombosis (rabbits) | Intravenous | 0.25 ± 0.1 | [5] |
| He-Ne Laser-induced Thrombosis (rats) | Intravenous | 3.89 | [9] |
| He-Ne Laser-induced Thrombosis (rats) | Oral | 25.9 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.
Factor Xa Inhibition Assay (Chromogenic Substrate Method)
This assay determines the inhibitory potency of this compound against purified Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., Spectrozyme FXa)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human Factor Xa to each well.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.
-
Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics for competitive inhibition).[4]
dot
Caption: Factor Xa Inhibition Assay Workflow.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
PT reagent (contains tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Collect whole blood into a tube containing 3.2% sodium citrate.
-
Prepare PPP by centrifuging the blood sample.
-
Pre-warm the PPP and the PT reagent to 37°C.
-
Add a specific volume of PPP to a cuvette in the coagulometer.
-
Add different concentrations of this compound to the plasma samples and incubate.
-
Initiate the clotting reaction by adding the pre-warmed PT reagent (which includes CaCl2) to the cuvette.
-
The coagulometer automatically measures the time taken for a fibrin clot to form.
-
The clotting time in the presence of this compound is compared to a control sample without the inhibitor.[10]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (contains a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Prepare PPP as described for the PT assay.
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a specific volume of PPP with the aPTT reagent.
-
Add different concentrations of this compound to the plasma samples.
-
Incubate the mixture for a defined period to allow for the activation of contact factors.
-
Initiate clotting by adding the pre-warmed CaCl2 solution.
-
The coagulometer measures the time to clot formation.
-
Compare the clotting times of samples with this compound to a control.[10]
dot
Caption: Coagulation Assay Workflows.
Signaling Pathway: The Blood Coagulation Cascade
This compound exerts its effect by inhibiting Factor Xa, a key component of the coagulation cascade. Understanding this pathway is essential to appreciate the significance of this targeted inhibition.
dot
Caption: The Blood Coagulation Cascade.
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot.[11] It is traditionally divided into the intrinsic, extrinsic, and common pathways.[12] The extrinsic pathway is initiated by tissue factor exposed at the site of vessel injury, while the intrinsic pathway is activated by contact with negatively charged surfaces.[12] Both pathways converge on the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, calcium ions, and phospholipids (the prothrombinase complex), then catalyzes the conversion of prothrombin to thrombin.[13] Thrombin subsequently cleaves fibrinogen to fibrin, which polymerizes to form a soft clot that is later stabilized by Factor XIIIa. This compound's targeted inhibition of Factor Xa effectively blocks the amplification of the coagulation cascade, thereby preventing thrombus formation.[14]
Conclusion
This compound stands as a significant molecule in the development of direct Factor Xa inhibitors. Its high selectivity and potency, demonstrated through extensive in vitro and in vivo studies, have paved the way for a new class of oral anticoagulants. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, offering detailed data and methodologies to support ongoing innovation in antithrombotic therapy. While newer agents have since come to market, the study of this compound continues to provide valuable insights into the principles of direct Factor Xa inhibition.
References
- 1. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in anticoagulant and anti-Xa activity of this compound, a highly selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 5. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. x-ray-structure-of-active-site-inhibited-clotting-factor-xa - Ask this paper | Bohrium [bohrium.com]
- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 9. The antithrombotic effect of synthetic low molecular weight human factor Xa inhibitor, this compound, on He-Ne laser-induced thrombosis in rat mesenteric microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coagulation - Wikipedia [en.wikipedia.org]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Development of this compound, a novel direct factor Xa antagonist, in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticoagulant Properties of DX-9065a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of DX-9065a, a potent and selective direct inhibitor of Factor Xa (FXa). The information presented herein is intended to support research, development, and evaluation of this compound and related molecules in the field of anticoagulation.
Core Mechanism of Action
This compound exerts its anticoagulant effect through the direct, competitive, and reversible inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] By binding to the active site of both free FXa and FXa within the prothrombinase complex, this compound effectively blocks the conversion of prothrombin to thrombin.[2][3] This inhibition of thrombin generation is the primary mechanism by which this compound prevents the formation of fibrin clots.[4][5]
Quantitative Anticoagulant Profile
The in vitro anticoagulant activity of this compound has been characterized through various assays. The following tables summarize the key quantitative data.
Table 1: Inhibition of Human Serine Proteases by this compound
| Protease | Ki Value |
| Factor Xa | 41 nM [1] |
| Thrombin | >2000 µM[1] |
| Trypsin | 0.62 µM[1] |
| Chymotrypsin | >2000 µM[1] |
| Plasmin | 23 µM[1] |
| t-PA | 21 µM[1] |
| Plasma Kallikrein | 2.3 µM[1] |
| Tissue Kallikrein | 1000 µM[1] |
Table 2: Effect of this compound on Clotting Assays in Human Plasma
| Assay | Doubling Concentration (µM) |
| Plasma Recalcification Time | 0.49[1] |
| Activated Partial Thromboplastin Time (aPTT) | 0.97[1] |
| Prothrombin Time (PT) | 0.52[1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize the anticoagulant properties of this compound are provided below.
Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory activity of this compound against purified human Factor Xa.
Principle: The activity of Factor Xa is determined by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor concentration.[6][7]
Materials:
-
Purified Human Factor Xa
-
Chromogenic Substrate for Factor Xa (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound (or test compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of purified human Factor Xa in the assay buffer.
-
In a 96-well microplate, add the Factor Xa solution to wells containing either the assay buffer (control) or varying concentrations of this compound.
-
Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow for the interaction between the enzyme and the inhibitor.
-
Add the Factor Xa chromogenic substrate to all wells to initiate the reaction.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
The inhibition constant (Ki) can be determined by analyzing the data using appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Dixon or Cheng-Prusoff plots.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.[8] this compound, by inhibiting Factor Xa in the common pathway, prolongs the PT.
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin and calcium chloride)
-
This compound (or test compound) at various concentrations
-
Coagulometer or water bath with a stopwatch
-
Test tubes
Procedure:
-
Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Pre-warm the plasma samples and the PT reagent to 37°C.
-
In a test tube, mix the plasma with either buffer (control) or a specific concentration of this compound.
-
Incubate the mixture at 37°C for a short period (e.g., 1-3 minutes).
-
Add the pre-warmed PT reagent to the plasma mixture and simultaneously start a timer.
-
Record the time in seconds for the formation of a visible fibrin clot.
-
The results are expressed as the clotting time in seconds.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the function of the intrinsic and common pathways of coagulation.
Principle: This assay measures the time required for clot formation in plasma after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin reagent (phospholipids), and calcium.[6] this compound prolongs the aPTT by inhibiting Factor Xa in the common pathway.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound (or test compound) at various concentrations
-
Coagulometer or water bath with a stopwatch
-
Test tubes
Procedure:
-
Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
In a test tube, mix the plasma with either buffer (control) or a specific concentration of this compound.
-
Add the aPTT reagent to the plasma mixture and incubate at 37°C for a defined period (e.g., 3-5 minutes) to allow for the activation of the contact factors.
-
Add the pre-warmed CaCl2 solution to the mixture and simultaneously start a timer.
-
Record the time in seconds for the formation of a visible fibrin clot.
-
The results are expressed as the clotting time in seconds.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for assessing the in vitro anticoagulant properties of a compound like this compound and the logical relationship of the key coagulation assays.
Conclusion
This compound is a highly potent and selective direct inhibitor of Factor Xa. Its in vitro profile demonstrates significant anticoagulant activity, as evidenced by its low nanomolar inhibition of Factor Xa and its concentration-dependent prolongation of both the prothrombin time and the activated partial thromboplastin time. The data presented in this guide underscore the potential of this compound as a therapeutic anticoagulant and provide a foundation for further research and development in this area.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. labcorp.com [labcorp.com]
- 3. Anti-Xa Assays [practical-haemostasis.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. linear.es [linear.es]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Factor X, Chromogenic Assay | OHSU [ohsu.edu]
In-Depth Technical Guide: Binding Affinity and Kinetics of DX-9065a with Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the synthetic anticoagulant DX-9065a with its target, Factor Xa (FXa). The information is compiled from seminal peer-reviewed studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.
Quantitative Binding and Kinetic Data
This compound is a potent and highly selective direct inhibitor of Factor Xa. Its interaction with FXa has been characterized by various kinetic parameters, primarily the inhibition constant (Kᵢ). The compound predominantly exhibits a competitive inhibition mechanism, directly competing with the natural substrate of FXa. However, under certain conditions involving the prothrombinase complex, a non-competitive inhibition pattern has also been observed.
The binding affinity and inhibitory constants from key studies are summarized in the table below for ease of comparison. It is important to note that variations in experimental conditions, such as buffer composition and temperature, can contribute to differences in the reported values across various studies.
| Parameter | Value | Species | Inhibition Type | Reference |
| Kᵢ | 41 nM | Human | Competitive | [Hara et al., 1994][1] |
| Kᵢ | 3.1 ± 0.5 nM | Human | Competitive | [Herbert et al., 1996][2] |
| Kᵢ | ~10-20 nM | Human | Competitive | [Rezaie, 2003][3] |
| Kᵢ | ~26 nM | Human | Non-competitive (Prothrombin activation by prothrombinase) | [Rezaie, 2003][3] |
Note: Association (kₒₙ) and dissociation (kₒff) rate constants for the this compound and Factor Xa interaction were not explicitly found in the reviewed literature abstracts.
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen to fibrin, which forms the structural basis of a blood clot. By competitively inhibiting Factor Xa, this compound effectively blocks this cascade, leading to a reduction in thrombin generation and subsequent fibrin formation.
Caption: Mechanism of this compound Action in the Coagulation Cascade.
Experimental Protocols
The determination of the binding affinity and kinetics of this compound with Factor Xa typically involves enzymatic assays. A common method is the chromogenic substrate assay, which allows for the spectrophotometric measurement of Factor Xa activity in the presence and absence of the inhibitor. While specific protocols from the cited literature are proprietary, a representative, detailed methodology based on established principles is provided below.
Representative Protocol: Chromogenic Factor Xa Inhibition Assay
Objective: To determine the inhibition constant (Kᵢ) of this compound for human Factor Xa.
Materials:
-
Purified human Factor Xa
-
This compound stock solution of known concentration
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations around the expected Kᵢ.
-
Dilute the Factor Xa stock solution in assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the diluted Factor Xa solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the residual Factor Xa activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (if determining the mechanism of inhibition) or plot the fractional activity (Vᵢ/V₀) against the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis. For competitive inhibition, the Cheng-Prusoff equation can be used if the substrate concentration and Kₘ are known.
-
Caption: Experimental Workflow for Chromogenic Factor Xa Inhibition Assay.
This guide provides a foundational understanding of the binding characteristics of this compound with Factor Xa. For further in-depth information, it is recommended to consult the full-text versions of the cited scientific literature.
References
- 1. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DX-9065a in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX-9065a is a synthetic, low molecular weight, direct, and competitive inhibitor of Factor Xa (FXa) with high affinity and selectivity.[1][2] As a key enzyme in the coagulation cascade, FXa's strategic position at the convergence of the intrinsic and extrinsic pathways makes it a prime target for anticoagulant therapy.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of its interaction with the coagulation cascade.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity.[1][2] This inhibition is competitive, meaning this compound competes with the natural substrate of FXa, prothrombin.[1][4] A key feature of this compound is its ability to inactivate both free FXa and FXa bound within the prothrombinase complex.[1][2] This comprehensive inhibition effectively blocks the conversion of prothrombin to thrombin, the central event in the formation of a fibrin clot.[3]
The interaction between this compound and FXa is highly specific. The naphthamidine group of this compound forms a salt bridge with Asp-189 in the S1 pocket of FXa, while the pyrrolidine ring binds to the S4 aryl-binding site. A notable aspect of this binding is the key role of Tyr-99 in the S2-S4 binding pocket of FXa, which contributes to the specificity of the interaction.
Signaling Pathway of the Coagulation Cascade and this compound's Point of Intervention
References
- 1. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an orally active, specific inhibitor of factor Xa, inhibits thrombosis without affecting bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Clot: A Technical Guide to the Cellular Effects of DX-9065a
For Researchers, Scientists, and Drug Development Professionals
Abstract
DX-9065a, a potent and highly selective direct inhibitor of Factor Xa (FXa), is well-recognized for its anticoagulant properties. However, a growing body of evidence reveals significant cellular effects that extend beyond hemostasis. This technical guide provides an in-depth exploration of these non-anticoagulant activities, focusing on the molecular mechanisms, experimental validation, and potential therapeutic implications. By inhibiting FXa, this compound effectively attenuates thrombin generation, a key signaling molecule that activates Protease-Activated Receptors (PARs) and influences a variety of cellular processes, including cell proliferation and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways.
Introduction
The coagulation cascade, traditionally viewed as a linear pathway culminating in fibrin clot formation, is now understood to have extensive crosstalk with cellular signaling systems. At the heart of this intersection lies Factor Xa (FXa), a serine protease that not only converts prothrombin to thrombin but also directly and indirectly modulates cellular behavior. This compound, by specifically targeting FXa, offers a unique tool to dissect and potentially therapeutically target these non-hemostatic functions. This guide will delve into the established cellular effects of this compound, with a primary focus on its anti-proliferative actions on cancer cells and vascular smooth muscle cells.
Core Mechanism of Action: Inhibition of Factor Xa and Thrombin Generation
The fundamental mechanism underpinning the non-anticoagulant effects of this compound is its potent and competitive inhibition of FXa.[1][2][3] This action is crucial as it blocks the conversion of prothrombin to thrombin, a pleiotropic enzyme with diverse cellular signaling roles mediated through Protease-Activated Receptors (PARs).[4][5][6]
Quantitative Data on Factor Xa Inhibition
The inhibitory activity of this compound against human Factor Xa and its selectivity over other serine proteases are critical parameters for its application in research and potential therapeutic development.
| Parameter | Value | Reference |
| Ki for human Factor Xa | 3.1 ± 0.5 nM | [1] |
| Ki for human Factor Xa | 41 nM | [2] |
| Ki for Prothrombinase (prothrombin activation) | ~26 nM (non-competitive) | [3] |
| Ki for Thrombin | > 2000 µM | [2] |
| Ki for Trypsin | 0.62 µM | [2] |
| Ki for Plasmin | 23 µM | [2] |
| Ki for t-PA | 21 µM | [2] |
| Ki for Plasma Kallikrein | 2.3 µM | [2] |
Anti-Proliferative Effects on Cancer Cells
This compound has demonstrated significant anti-proliferative effects on certain cancer cell lines, an activity attributed to the interruption of the prothrombin-thrombin-PAR signaling axis.
Inhibition of Lung Adenocarcinoma Cell Proliferation
In A549 lung adenocarcinoma cells, prothrombin has been shown to stimulate cell proliferation.[4] This effect is mediated by the conversion of prothrombin to thrombin on the cell surface, which then activates a signaling cascade involving Protein Kinase C (PKC), increased intracellular calcium ([Ca2+]i), and potentiation of MAP kinase activity through a thrombin receptor.[4] this compound completely abolishes this prothrombin-induced mitogenic activity by preventing the formation of thrombin.[4]
Caption: this compound inhibits A549 cell proliferation by blocking FXa.
Inhibition of Vascular Smooth Muscle Cell Proliferation
The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of atherosclerosis and restenosis following vascular injury. This compound has been shown to inhibit VSMC proliferation both in cell culture systems and in in vivo models.[7]
Experimental Evidence
Studies in rat models of experimental restenosis have demonstrated that this compound significantly reduces the proliferation of VSMCs following vascular injury.[8] This anti-proliferative effect is observed through a reduction in the incorporation of 3H-methyl thymidine and a lower proliferation index.[8]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the cellular effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is a general method for assessing cell viability and proliferation and can be adapted for A549 or VSMC lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (e.g., vehicle, prothrombin for A549 cells). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (10 mg/mL in PBS) to each well.
-
Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer (10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for MAPK Signaling Pathway Activation
This protocol details the steps to assess the phosphorylation status of key proteins in the MAP kinase pathway, such as ERK1/2.
-
Cell Lysis: After treatment with this compound and/or other stimuli, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK1/2 and anti-total-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Workflow for Western Blot analysis of MAPK signaling.
Conclusion and Future Directions
This compound exhibits significant cellular effects beyond its primary role as an anticoagulant. Its ability to inhibit the proliferation of cancer cells and vascular smooth muscle cells highlights the critical role of the Factor Xa-thrombin-PAR signaling axis in cellular growth and pathology. The high selectivity of this compound for FXa makes it an invaluable research tool for elucidating the non-hemostatic functions of this key protease. Further investigation into the broader cellular effects of this compound, including its potential anti-inflammatory and anti-metastatic properties, is warranted. A deeper understanding of these mechanisms could pave the way for novel therapeutic applications of FXa inhibitors in oncology and cardiovascular disease, beyond their current use in thrombosis management.
References
- 1. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. jove.com [jove.com]
- 5. DX9065a, an Xa inhibitor, inhibits prothrombin-induced A549 lung adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A synthetic inhibitor of factor Xa, this compound, reduces proliferation of vascular smooth muscle cells in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DX-9065a in In Vitro Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX-9065a is a potent and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action makes it a valuable tool for anticoagulant research and development. These application notes provide detailed protocols for evaluating the in vitro anticoagulant activity of this compound using two standard coagulation assays: the Activated Partial Thromboplastin Time (aPTT) and the Prothrombin Time (PT).
This compound acts as a competitive inhibitor of FXa, with a Ki value of approximately 41 nM for human FXa.[2][3] By directly binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the final steps of the coagulation cascade and prolonging clotting times.[1][4][5]
Mechanism of Action of this compound in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge. This compound exerts its anticoagulant effect by directly inhibiting FXa, thus blocking the generation of thrombin and subsequent fibrin formation.
Caption: Mechanism of this compound in the Coagulation Cascade.
Quantitative Data Summary
The following table summarizes the in vitro anticoagulant activity of this compound in human plasma.
| Assay | Parameter | Value | Reference |
| aPTT | Doubling Concentration | 0.97 µM | [2] |
| PT | Doubling Concentration | 0.52 µM | [2] |
| Plasma Recalcification Time | Doubling Concentration | 0.49 µM | [2] |
| aPTT | Clotting Time at 12.5 µg/mL | 132 seconds (Control: 30.2 s) | [6] |
| PT | Clotting Time at 12.5 µg/mL | 51.6 seconds (Control: 10.6 s) | [6] |
Experimental Protocols
The following are detailed protocols for determining the effect of this compound on aPTT and PT in citrated human plasma.
Experimental Workflow
Caption: General workflow for in vitro coagulation assays.
Materials
-
This compound
-
Normal human plasma (citrated)
-
aPTT reagent (e.g., containing a contact activator like silica or kaolin, and phospholipids)
-
PT reagent (thromboplastin)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulation analyzer or a water bath at 37°C and a stopwatch
-
Calibrated pipettes and tips
-
Test tubes
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[7]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound to achieve the desired final concentrations in the plasma.
-
Pre-warm the aPTT reagent and 0.025 M CaCl₂ solution to 37°C.
-
-
Assay Procedure:
-
Pipette 90 µL of citrated human plasma into a test tube.
-
Add 10 µL of the this compound solution (or vehicle control) to the plasma, gently mix, and incubate for 2 minutes at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma-DX-9065a mixture.
-
Incubate the mixture for 3 to 5 minutes at 37°C.
-
Add 100 µL of the pre-warmed 0.025 M CaCl₂ solution to the tube and simultaneously start a stopwatch.
-
Record the time in seconds for a clot to form. This can be detected visually or using an automated coagulometer.
-
Protocol 2: Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[8][9]
-
Preparation of Reagents:
-
Prepare a stock solution and serial dilutions of this compound as described for the aPTT assay.
-
Pre-warm the PT reagent (containing thromboplastin and calcium) to 37°C.
-
-
Assay Procedure:
-
Pipette 90 µL of citrated human plasma into a test tube.
-
Add 10 µL of the this compound solution (or vehicle control) to the plasma, gently mix, and incubate for 2 minutes at 37°C.
-
Add 200 µL of the pre-warmed PT reagent to the plasma-DX-9065a mixture and simultaneously start a stopwatch.
-
Record the time in seconds for a clot to form.
-
Data Analysis and Interpretation
The anticoagulant effect of this compound is demonstrated by a concentration-dependent prolongation of both aPTT and PT clotting times.[2][6] The results can be plotted as clotting time (seconds) versus the concentration of this compound. From this dose-response curve, key parameters such as the concentration required to double the baseline clotting time can be determined.
It is important to note that while this compound prolongs both aPTT and PT, the extent of prolongation may differ, reflecting the different sensitivities of the assays to the inhibition of Factor Xa.
Conclusion
These protocols provide a framework for the in vitro evaluation of the anticoagulant properties of this compound. By directly inhibiting Factor Xa, this compound effectively prolongs clotting times in both aPTT and PT assays, confirming its mechanism of action and its potential as an anticoagulant agent. Researchers can adapt these protocols to suit their specific experimental needs and instrumentation.
References
- 1. This compound, a direct inhibitor of factor Xa [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in anticoagulant and anti-Xa activity of this compound, a highly selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global anticoagulant effects of a synthetic anti-factor Xa inhibitor (this compound): implications for interventional use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. diagnolab.com.na [diagnolab.com.na]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
Application Notes and Protocols for DX-9065a in Preclinical Disseminated Intravascular Coagulation (DIC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX-9065a is a potent, selective, and orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action, independent of antithrombin III, makes it a promising candidate for the management of thrombotic disorders such as Disseminated Intravascular Coagulation (DIC).[1][3] These application notes provide a summary of preclinical data and protocols for the administration of this compound in various animal models of DIC.
Mechanism of Action
This compound competitively inhibits human Factor Xa with a Ki value of 41 nM.[2] By directly binding to both free and clot-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the downstream amplification of the coagulation cascade and fibrin clot formation.[1][4][5] This targeted inhibition of a key convergence point in the intrinsic and extrinsic pathways underscores its potential as an anticoagulant with a favorable safety profile.[4]
Caption: Mechanism of action of this compound in the coagulation cascade.
Quantitative Data from Preclinical DIC Models
The efficacy of this compound has been evaluated in various rat models of DIC, demonstrating protective effects across a range of hematological and pathological parameters.
Table 1: Efficacy of Oral this compound in Endotoxin-Induced DIC in Rats[6]
| Dose (mg/kg) | FDP (µg/mL) | Fibrinogen (mg/dL) | Platelet Count (x10^4/µL) | Glomerular Fibrin Thrombi (%) |
| Control (Endotoxin only) | 160 ± 23 | 85 ± 10 | 35.2 ± 3.4 | 45.3 ± 5.7 |
| 10 | 85 ± 15 | 110 ± 8 | 45.1 ± 4.1 | 25.1 ± 4.3 |
| 30 | 45 ± 10 | 135 ± 12 | 55.3 ± 5.2 | 10.2 ± 2.1 |
| 100 | 25 ± 8 | 150 ± 15 | 60.1 ± 5.8 | 5.1 ± 1.5 |
| p < 0.05 vs. Control |
Table 2: Efficacy of Oral this compound in Thromboplastin-Induced DIC in Rats[6][7]
| Dose (mg/kg) | FDP (µg/mL) | Fibrinogen (mg/dL) | Platelet Count (x10^4/µL) | Glomerular Fibrin Thrombi (%) |
| Control (Thromboplastin only) | 175 ± 25 | 70 ± 9 | 30.5 ± 3.1 | 50.2 ± 6.1 |
| 10 | 90 ± 18 | 105 ± 11 | 40.3 ± 3.9 | 28.4 ± 4.9 |
| 30 | 50 ± 12 | 125 ± 14 | 50.1 ± 4.8 | 12.5 ± 2.5 |
| 100 | 30 ± 9 | 145 ± 16 | 58.2 ± 5.5 | 6.3 ± 1.8 |
| p < 0.05 vs. Control |
Table 3: Efficacy of Intravenous this compound in Thromboplastin-Induced DIC in Rats[8]
| Dose (mg/kg) | Platelet Consumption Suppression (%) | Fibrinogen Consumption Suppression (%) | FDP Production Suppression (%) |
| 0.23 | 57 | 66 | Almost complete |
Table 4: Efficacy of Subcutaneous this compound in Tumor-Induced DIC in Rats[3]
| Dose (mg/kg/hour) | Effect on Plasma Fibrinogen | Effect on Platelet Count |
| 0.03 | Significant inhibition of decrease | - |
| 0.1 | - | Significant inhibition of decrease |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Endotoxin-Induced DIC in Rats[6]
This model simulates DIC associated with sepsis.
Caption: Workflow for the endotoxin-induced DIC model in rats.
Methodology:
-
Animal Model: Male Wistar rats are used for this study.
-
Drug Administration: this compound is administered orally at doses of 10, 30, or 100 mg/kg. A control group receives a vehicle.
-
Induction of DIC: 30 minutes after drug administration, a sustained 4-hour infusion of endotoxin (100 mg/kg) is initiated to induce DIC.[6]
-
Sample Collection: At the end of the infusion period, blood samples are collected for the analysis of hemostatic parameters. Kidneys are harvested for histopathological examination.
-
Analysis:
Protocol 2: Thromboplastin-Induced DIC in Rats[6][7]
This model mimics DIC triggered by extensive tissue injury.
References
- 1. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific inhibitor of factor Xa, this compound, exerts effective protection against experimental tumor induced disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, an orally active, newly synthesized and specific inhibitor of factor Xa, against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing DX-9065a in a Rabbit Arteriovenous Shunt Model
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental design for evaluating the antithrombotic efficacy of DX-9065a, a direct Factor Xa (FXa) inhibitor, in a rabbit arteriovenous (AV) shunt model. The provided protocols are intended to serve as a comprehensive guide for researchers in the field of thrombosis and hemostasis.
Introduction
This compound is a potent and highly selective, synthetic, non-peptide inhibitor of Factor Xa. As a direct FXa inhibitor, it blocks the coagulation cascade at a critical juncture, preventing the conversion of prothrombin to thrombin, thereby exerting a significant anticoagulant effect. The rabbit arteriovenous shunt model is a well-established and widely utilized in vivo model for assessing the efficacy of antithrombotic agents. This model simulates venous thrombosis by creating an extracorporeal shunt between an artery and a vein, where a thrombogenic surface induces thrombus formation. The primary endpoint in this model is typically the weight of the thrombus formed within the shunt over a specified period.
These application notes outline the necessary protocols for the preparation of this compound, the surgical procedure for the AV shunt model in rabbits, and the subsequent analysis of its antithrombotic effects.
Signaling Pathway of this compound in the Coagulation Cascade
The following diagram illustrates the mechanism of action of this compound within the intrinsic and extrinsic pathways of the coagulation cascade.
Caption: Mechanism of action of this compound in the coagulation cascade.
Experimental Protocols
Animal Model
-
Species: Male New Zealand White rabbits.
-
Weight: 2.5-3.5 kg.
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with access to standard rabbit chow and water ad libitum.
-
Ethics Statement: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.
Preparation of this compound
This compound should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution, to the desired stock concentrations. The dosing formulation should be prepared fresh on the day of the experiment.
Anesthesia and Surgical Preparation
-
Anesthetize the rabbits using an appropriate anesthetic regimen, for example, a combination of ketamine and xylazine administered intramuscularly. Maintain anesthesia throughout the experiment as needed.
-
Shave the neck and groin areas to expose the surgical sites.
-
Isolate the right carotid artery and the left jugular vein through careful dissection.
-
Place vessel loops around the isolated vessels to control blood flow.
Arteriovenous Shunt Placement and Experimental Procedure
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the rabbit arteriovenous shunt model.
-
Prepare the arteriovenous shunt. This typically consists of two 10 cm lengths of polyethylene tubing connected by a 4 cm central chamber containing a thrombogenic surface, such as a silk thread.
-
Administer a bolus intravenous injection of either the vehicle control or the desired dose of this compound, followed by a continuous intravenous infusion for the duration of the experiment.
-
Cannulate the carotid artery and the jugular vein with the ends of the AV shunt.
-
Remove the vessel loops to initiate blood flow through the shunt.
-
Allow blood to circulate through the shunt for a predetermined period (e.g., 40 minutes).
-
At the end of the circulation period, clamp the tubing and remove the shunt.
-
Carefully remove the silk thread containing the thrombus from the central chamber.
-
Weigh the wet thrombus immediately.
-
Collect blood samples via cardiac puncture for ex vivo coagulation assays.
-
Euthanize the animal using an approved method.
Ex Vivo Coagulation Assays
-
Blood Collection: Collect blood into tubes containing 3.2% sodium citrate.
-
Plasma Preparation: Centrifuge the blood samples to obtain platelet-poor plasma.
-
Assays: Perform standard coagulation assays, including:
-
Activated Partial Thromboplastin Time (aPTT)
-
Prothrombin Time (PT)
-
-
These assays will provide a measure of the systemic anticoagulant effect of this compound.
Data Presentation
The quantitative data from this study should be summarized in the following tables for clear comparison between treatment groups.
Table 1: Antithrombotic Efficacy of this compound
| Treatment Group | Dose (mg/kg) | n | Thrombus Weight (mg) (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | |||
| This compound | Low Dose | |||
| This compound | Mid Dose | |||
| This compound | High Dose |
Table 2: Ex Vivo Coagulation Parameters
| Treatment Group | Dose (mg/kg) | n | aPTT (seconds) (Mean ± SEM) | PT (seconds) (Mean ± SEM) |
| Vehicle Control | - | |||
| This compound | Low Dose | |||
| This compound | Mid Dose | |||
| This compound | High Dose |
Conclusion
This detailed protocol provides a robust framework for the preclinical evaluation of this compound in a rabbit arteriovenous shunt model. By following these procedures, researchers can obtain reliable and reproducible data on the antithrombotic efficacy and anticoagulant effects of this direct Factor Xa inhibitor. The structured data presentation will facilitate the interpretation and comparison of results, contributing to the comprehensive assessment of this compound's therapeutic potential.
Preparing DX-9065a Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX-9065a is a potent, selective, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Beyond its well-established role as an anticoagulant, FXa is increasingly recognized for its involvement in cellular signaling pathways that influence cell proliferation, migration, and survival, often through the activation of Protease-Activated Receptors (PARs).[3][4] This makes this compound a valuable tool for investigating the non-hemostatic functions of FXa in various physiological and pathological processes, including cancer.[5][6]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, guidance on appropriate working concentrations, and methodologies for key cell-based assays.
Physicochemical Properties and Mechanism of Action
This compound is a synthetic, low molecular weight, non-peptide inhibitor that competitively blocks the active site of both free and prothrombinase-bound FXa.[7][8] This inhibition prevents the conversion of prothrombin to thrombin, thereby blocking downstream coagulation events.[7] In the context of cell biology, by inhibiting FXa, this compound can prevent FXa-mediated activation of cell surface receptors like PAR-2, which are implicated in various cellular responses including inflammation, angiogenesis, and tumor progression.[3][4][9]
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₅N₅O₄ | [10] |
| Molecular Weight | 459.5 g/mol | [10] |
| Mechanism of Action | Direct, competitive inhibitor of Factor Xa | [1][7] |
| Ki for human FXa | 41 nM | [7] |
| Solubility | High water solubility | Not explicitly cited |
| Storage (Solid) | Store at -20°C | [10] |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
Protocol:
-
Pre-warm Solvent: Bring the sterile water or PBS to room temperature.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. Perform this step quickly to minimize exposure to air and moisture.
-
Dissolution: Add the appropriate volume of sterile water or PBS to the this compound powder to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
-
Vortexing: Cap the tube tightly and vortex the solution until the this compound is completely dissolved.
-
Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | As per manufacturer's specifications |
| Stock Solution | -20°C | Up to 1 month |
| Stock Solution | -80°C | Up to 6 months (recommended) |
Experimental Protocols
The following are generalized protocols for common cell-based assays to investigate the effects of this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow for Cell Proliferation Assay
Caption: Workflow for a typical cell proliferation assay.
Protocol:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock, if any).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the proliferation reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time specified in the reagent's protocol (typically 1-4 hours).
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Assay
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates or T-25 flasks and treat with various concentrations of this compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Migration Assay (e.g., Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Workflow for Wound Healing Assay
Caption: Workflow for a wound healing (scratch) assay.
Protocol:
-
Create Monolayer: Seed cells in a 6-well or 24-well plate and grow them to full confluency.
-
Create Wound: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing low serum (to minimize proliferation) and the desired concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope with a camera.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.
Working Concentrations of this compound in Cell Culture
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
Table 3: Examples of this compound Working Concentrations in Cell Culture
| Cell Line | Assay Type | Concentration Range | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TFPI Kinetics | 10, 30, 90 ng/mL | [11] |
| A549 (Human Lung Adenocarcinoma) | Cell Proliferation | Not specified, but effective at inhibiting prothrombin-induced proliferation | [5] |
| Vascular Smooth Muscle Cells | Proliferation (in vivo) | Not directly applicable to in vitro, but effective at reducing proliferation | [8] |
Signaling Pathway Affected by this compound
This compound, by inhibiting Factor Xa, can modulate cellular signaling pathways that are activated by this protease. A key target is the Protease-Activated Receptor 2 (PAR-2).
Factor Xa and PAR-2 Signaling Pathway
Caption: Inhibition of Factor Xa by this compound blocks PAR-2 signaling.
This diagram illustrates that Factor Xa can activate PAR-2, leading to the initiation of intracellular signaling cascades involving G-proteins, the MAPK pathway, and the PI3K/Akt pathway.[3][6] These pathways, in turn, regulate various cellular processes such as proliferation, migration, and the release of cytokines.[4][9] this compound acts by directly inhibiting Factor Xa, thereby preventing the activation of PAR-2 and the subsequent downstream signaling events.
Conclusion
This compound is a valuable research tool for investigating the cellular roles of Factor Xa beyond its function in coagulation. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively prepare and utilize this compound in a variety of cell culture experiments. As with any experimental system, optimization of the provided protocols for specific cell lines and research questions is essential for obtaining robust and reproducible results.
References
- 1. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound, a novel direct factor Xa antagonist, in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteinase-activated Receptor 2: Springboard of Tumors | Anticancer Research [ar.iiarjournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. DX9065a, an Xa inhibitor, inhibits prothrombin-induced A549 lung adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteinase-activated receptor 2 promotes tumor cell proliferation and metastasis by inducing epithelial-mesenchymal transition and predicts poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteinase-Activated Receptor 2 May Drive Cancer Progression by Facilitating TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound HCl hydrate - Immunomart [immunomart.com]
- 11. Vascular endothelial tissue factor pathway inhibitor kinetics in culture following exposure to this compound--a selective and direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Infusion of DX-9065a in Animal Studies
These application notes provide a comprehensive overview of the methodologies and findings from animal studies involving the long-term infusion of DX-9065a, a direct inhibitor of Factor Xa (FXa). The following protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of anticoagulants.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound administered via continuous infusion in various animal models.
Table 1: Effects of Intravenous this compound Infusion in a Rabbit Venous Thrombosis Model [1]
| Dosing Schedule (Bolus + Infusion) | Prothrombin Time (PT) | Activated Coagulation Time (ACT) | Activated Partial Thromboplastin Time (aPTT) | Thrombin Time (TT) | Bleeding Time | Thrombus Weight | Time to Occlusion | Blood Flow |
| DX-I: 0.25 mg/kg + 3 µg/kg/min | Dose-dependent increase | Dose-dependent increase | Variable responses | Little effect | Little effect | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| DX-II: 0.75 mg/kg + 9 µg/kg/min | Dose-dependent increase | Dose-dependent increase | Variable responses | Little effect | Little effect | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| DX-III: 1.5 mg/kg + 18 µg/kg/min | Dose-dependent increase | Dose-dependent increase | Variable responses | Little effect | Little effect | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| DX-IV: 3.0 mg/kg + 36 µg/kg/min | Dose-dependent increase | Dose-dependent increase | Variable responses | Little effect | Little effect | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| DX-V: 6.0 mg/kg + 72 µg/kg/min | Dose-dependent increase | Dose-dependent increase | Variable responses | Little effect | Little effect | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
Table 2: Effects of Subcutaneous this compound Infusion in a Rat Model of Disseminated Intravascular Coagulation (DIC) [2]
| Dosing Schedule (Subcutaneous Infusion via Osmotic Pump) | Plasma Fibrinogen Concentration | Platelet Count |
| 0.03 mg/kg/hour | Significantly inhibited decrease | - |
| 0.1 mg/kg/hour | - | Significantly inhibited decrease |
Experimental Protocols
Rabbit Model of Venous Thrombosis with Intravenous Infusion
This protocol is based on a study evaluating the effects of this compound in a novel experimental model of venous thrombosis in anesthetized rabbits[1].
Objective: To assess the antithrombotic efficacy of this compound administered via continuous intravenous infusion.
Materials:
-
This compound
-
Anesthetic agents
-
Veno-venous shunt with cotton threads
-
Surgical instruments
-
Apparatus for measuring blood flow, Prothrombin Time (PT), Activated Coagulation Time (ACT), Activated Partial Thromboplastin Time (aPTT), Thrombin Time (TT), and bleeding time.
Procedure:
-
Anesthetize the rabbits according to standard laboratory procedures.
-
Surgically insert a veno-venous shunt containing cotton threads into the vena cava.
-
Administer this compound intravenously as an initial bolus dose followed by a continuous maintenance infusion. The dosing schedules are outlined in Table 1.
-
Monitor and record the time to occlusion of the shunt.
-
Continuously measure blood flow through the shunt.
-
Collect blood samples at predetermined intervals to measure PT, ACT, aPTT, and TT.
-
Assess bleeding time at all tested doses.
-
At the end of the experiment, retrieve the shunt and measure the thrombus weight.
Workflow Diagram:
Caption: Workflow for the rabbit venous thrombosis model with continuous this compound infusion.
Rat Model of Disseminated Intravascular Coagulation (DIC) with Subcutaneous Infusion
This protocol describes the use of an osmotic pump for the continuous subcutaneous administration of this compound in a rat model of tumor-induced DIC[2].
Objective: To evaluate the protective effects of continuous subcutaneous infusion of this compound against DIC.
Materials:
-
This compound
-
AH-109A tumor cells
-
Osmotic pumps
-
Surgical instruments for pump implantation
-
Apparatus for measuring plasma fibrinogen and platelet count.
Procedure:
-
Induce experimental DIC by inoculating rats with AH-109A tumor cells.
-
Immediately following tumor cell inoculation, surgically implant an osmotic pump for the subcutaneous administration of this compound.
-
The osmotic pumps are set to deliver this compound at doses of 0.03 or 0.1 mg/kg/hour throughout the observation period.
-
Monitor the animals for signs of DIC progression.
-
Collect blood samples at specified time points (e.g., day 12 and 13 post-inoculation) to measure platelet count and plasma fibrinogen concentration.
Workflow Diagram:
Caption: Workflow for the rat DIC model with continuous subcutaneous this compound infusion.
Signaling Pathway
This compound is a direct competitive inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[3][4][5]
Coagulation Cascade and the Site of Action of this compound:
Caption: The coagulation cascade showing the inhibitory action of this compound on Factor Xa.
References
- 1. Effects of a factor Xa inhibitor, this compound, in a novel rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of factor Xa, this compound, exerts effective protection against experimental tumor induced disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound, a novel direct factor Xa antagonist, in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DX-9065a Plasma Concentration using LC-MS
Introduction
Experimental Protocols
Materials and Reagents
-
DX-9065a reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well plates
-
Centrifuge capable of accommodating 96-well plates
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the this compound working solutions to achieve a concentration range suitable for the expected in-study sample concentrations (e.g., 1 - 2000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 1500 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.[3]
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.
-
Add 200 µL of the internal standard working solution in acetonitrile to each well.
-
Vortex the plate for 2 minutes at high speed to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Optimization will be required for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | A standard UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. |
| Hypothetical Example: | |
| This compound: Precursor Ion (Q1) -> Product Ion (Q3) | |
| Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3) | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Quantitative data from a method validation study should be summarized for clarity. The following tables are examples of how to present such data.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | Mean r² |
| This compound | 1 - 2000 | Linear, 1/x² weighting | >0.99 |
Table 4: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 3 | <15% | ±15% | <15% | ±15% |
| Medium | 150 | <15% | ±15% | <15% | ±15% |
| High | 1500 | <15% | ±15% | <15% | ±15% |
Visualizations
References
Application Notes and Protocols for Assessing DX-9065a Activity Using Chromogenic Substrate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX-9065a is a potent and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] As a small molecule, competitive inhibitor, this compound binds directly to the active site of both free FXa and FXa complexed within the prothrombinase complex, thereby preventing the conversion of prothrombin to thrombin and exerting its anticoagulant effect.[1][2] Accurate assessment of the inhibitory activity of this compound is crucial for its development and characterization as a therapeutic agent. Chromogenic substrate assays provide a sensitive and quantitative method for determining the potency of FXa inhibitors like this compound.
This document provides detailed application notes and experimental protocols for the assessment of this compound activity using a chromogenic substrate assay.
Principle of the Chromogenic Assay
The chromogenic assay for Factor Xa inhibition is a spectrophotometric method that measures the enzymatic activity of FXa. The principle relies on the ability of FXa to cleave a synthetic chromogenic substrate, which mimics its natural substrate, prothrombin. This cleavage releases a chromophore, typically para-nitroaniline (pNA), resulting in a yellow color. The rate of color development is directly proportional to the activity of FXa.
In the presence of an inhibitor such as this compound, the activity of FXa is reduced, leading to a decrease in the rate of pNA release. By measuring the absorbance of the solution at 405 nm over time, the inhibitory effect of this compound can be quantified. The concentration of the inhibitor that results in 50% inhibition of FXa activity is known as the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative Inhibitory Activity of this compound
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the potency of an inhibitor. Below is a summary of reported values for this compound against human Factor Xa.
| Parameter | Value | Enzyme | Assay Conditions | Reference |
| Ki | 41 nM | Human Factor Xa | Kinetic study | [3] |
| Ki | ~10-20 nM | Human Factor Xa | Amidolytic activity assay with Spectrozyme FXa | [4] |
Selectivity Profile of this compound
This compound exhibits high selectivity for Factor Xa over other serine proteases involved in coagulation and fibrinolysis.
| Serine Protease | Ki (µM) | Reference |
| Thrombin | > 2000 | [3] |
| Trypsin | 0.62 | [3] |
| Chymotrypsin | > 2000 | [3] |
| Plasmin | 23 | [3] |
| Tissue Plasminogen Activator (t-PA) | 21 | [3] |
| Plasma Kallikrein | 2.3 | [3] |
| Tissue Kallikrein | 1000 | [3] |
Experimental Protocols
Materials and Reagents
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or water) and make serial dilutions to the desired concentrations.
-
Human Factor Xa: Reconstitute to a stock solution (e.g., 1 µM) in a suitable buffer and store at -80°C. The final concentration in the assay will be in the low nanomolar range.
-
Chromogenic Substrate: A specific substrate for Factor Xa, such as S-2222™ (Bz-Ile-Glu-Gly-Arg-pNA) or S-2765™. Prepare a stock solution (e.g., 2 mM) in sterile water.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl and 0.1% Bovine Serum Albumin (BSA).
-
96-well microplate: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 405 nm.
Experimental Workflow Diagram
Caption: Workflow for the chromogenic assay to determine this compound activity.
Detailed Protocol for IC50 Determination
-
Preparation of Reagents:
-
Prepare a series of this compound dilutions in Assay Buffer. The final concentrations in the assay should typically range from 0.1 nM to 1 µM.
-
Dilute the Factor Xa stock solution in Assay Buffer to a working concentration of 2 nM.
-
Dilute the chromogenic substrate (e.g., S-2222™) stock solution in Assay Buffer to a working concentration of 200 µM.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of each this compound dilution to the respective wells. For the control (100% activity), add 10 µL of Assay Buffer. For the blank, add 10 µL of Assay Buffer.
-
Add 20 µL of the 2 nM Factor Xa working solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the 200 µM chromogenic substrate working solution to all wells.
-
Immediately start measuring the absorbance at 405 nm in a microplate reader at 37°C. For a kinetic assay, record the absorbance every minute for 10-15 minutes. For an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding 20 µL of 2% acetic acid and then read the absorbance.
-
-
Data Analysis:
-
For kinetic data, determine the initial reaction velocity (V) for each this compound concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
For endpoint data, use the final absorbance reading.
-
Calculate the percentage of Factor Xa inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction velocity in the presence of this compound and V_control is the reaction velocity in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Mechanism of Action and Signaling Pathway
This compound directly inhibits Factor Xa, which is a key component of the prothrombinase complex. This complex is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, leading to the formation of a blood clot. By inhibiting Factor Xa, this compound effectively blocks the coagulation cascade.
Caption: Mechanism of this compound inhibition and the chromogenic assay principle.
References
- 1. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DX-9065a in the Study of Clot-Bound Factor Xa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DX-9065a, a potent and selective direct inhibitor of Factor Xa (FXa), in the investigation of clot-bound FXa. The following sections detail the biochemical properties of this compound, its effects on coagulation parameters, and detailed protocols for key in vitro and in vivo experiments.
Introduction to this compound
This compound is a non-peptide, synthetic small molecule that acts as a direct, competitive inhibitor of Factor Xa.[1][2][3] Its ability to inhibit both free FXa and FXa bound within the prothrombinase complex makes it a valuable tool for studying the role of FXa in thrombus formation and propagation.[2][4] Unlike indirect inhibitors that require antithrombin as a cofactor, this compound directly targets the active site of FXa.[5][6] This property allows for the specific investigation of FXa activity, even within the complex environment of a fibrin clot.
Biochemical and Pharmacological Data
The inhibitory activity and selectivity of this compound have been characterized in various enzymatic and plasma-based assays.
Table 1: Inhibitory Activity of this compound against Factor Xa and Other Serine Proteases
| Protease | Inhibition Constant (Ki) | Species | Notes |
| Factor Xa | 41 nM[1] | Human | Competitive inhibition. |
| Factor Xa | 10-20 nM[2][5] | Human | Competitive inhibitor of Spectrozyme FXa cleavage. |
| Prothrombinase | 18.9 ± 1.0 nM[5] | Human | Competitive inhibition of amidolytic activity. |
| Prothrombinase | ~26 nM[5] | Human | Non-competitive inhibitor of prothrombin activation. |
| Thrombin | > 2000 µM[1] | Human | Highly selective for Factor Xa over thrombin. |
| Trypsin | 0.62 µM[1] | Human | |
| Chymotrypsin | > 2000 µM[1] | Human | |
| Plasmin | 23 µM[1] | Human | |
| Tissue Plasminogen Activator (t-PA) | 21 µM[1] | Human | |
| Plasma Kallikrein | 2.3 µM[1] | Human | |
| Tissue Kallikrein | 1000 µM[1] | Human |
Table 2: Effect of this compound on In Vitro Coagulation Assays
| Assay | Parameter | This compound Concentration | Result | Control Value |
| Prothrombin Time (PT) | Clotting Time | 12.5 µg/mL | 51.6 s[7] | 10.6 s[7] |
| Activated Partial Thromboplastin Time (aPTT) | Clotting Time | 12.5 µg/mL | 132 s[7] | 30.2 s[7] |
| Diluted aPTT | Clotting Time | 12.5 µg/mL | 193 s[7] | 41.9 s[7] |
| Heptest | Clotting Time | 12.5 µg/mL | 47.9 s[7] | 14 s[7] |
| Dilute Russell's Viper Venom Time (dRVVT) | Clotting Time | 12.5 µg/mL | 129.9 s[7] | 32.2 s[7] |
| Plasma Recalcification Time | Doubling Concentration | 0.49 µM[1] | - | - |
| aPTT | Doubling Concentration | 0.97 µM[1] | - | - |
| PT | Doubling Concentration | 0.52 µM[1] | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
References
- 1. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. Global anticoagulant effects of a synthetic anti-factor Xa inhibitor (this compound): implications for interventional use - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of DX-9065a in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low oral bioavailability of the factor Xa inhibitor, DX-9065a.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
The primary reasons for the low oral bioavailability of this compound, which is approximately 3% in fasted humans and even lower in the fed state, are its low membrane permeability and a significant electrostatic interaction with bile acids in the gastrointestinal tract.[1][2] This interaction leads to the formation of insoluble complexes, which hinders the absorption of the drug.[1][2] this compound is a zwitterion with high water solubility and low lipophilicity, characteristics that also contribute to its poor absorption.[2]
Q2: Does P-glycoprotein (P-gp) efflux contribute to the low oral bioavailability of this compound?
Studies have suggested that P-glycoprotein (P-gp) efflux is not a significant factor contributing to the low oral bioavailability of this compound.[3][4] The primary absorption barrier appears to be the interaction with bile acids.
Q3: What formulation strategies have been shown to improve the oral bioavailability of this compound?
Two main formulation strategies have demonstrated success in improving the oral bioavailability of this compound:
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Enteric-coated tablets: This approach is designed to prevent the premature release of this compound in the stomach and minimize its interaction with bile acids in the upper small intestine.[1][2] By releasing the drug in a lower region of the intestine, the formation of insoluble complexes with bile acids can be reduced.
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Co-administration with cationic additives: The use of cationic substances, such as cholestyramine, has been shown to enhance the absorption of this compound.[2] The hypothesis is that these cationic additives compete with this compound for interaction with anionic bile acids, leaving more free drug available for absorption.
Q4: How does food intake affect the oral absorption of this compound?
Food intake significantly reduces the oral absorption of this compound when administered as a conventional capsule formulation, decreasing its bioavailability to about one-tenth of that in the fasted state.[1][2] However, the use of enteric-coated tablets has been shown to mitigate this food effect.[1][2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Interaction with bile acids leading to precipitation. | 1. Consider formulating this compound in an enteric-coated tablet to bypass the upper GI tract where bile acid concentrations are high. 2. Explore the co-administration of a bile acid sequestrant or a cationic additive to reduce the formation of this compound-bile acid complexes. 3. Ensure the animal model is appropriately fasted before oral administration to minimize variability from food effects. |
| Significant negative food effect observed in in vivo studies. | Enhanced interaction of this compound with bile acids stimulated by food intake. | 1. Switch to an enteric-coated formulation designed to release the drug in the lower intestine. 2. Characterize the food effect with the new formulation by performing fed vs. fasted state bioavailability studies. |
| Inconsistent drug release from enteric-coated tablets in vitro. | Improper formulation of the enteric coating or core tablet. | 1. Optimize the enteric coating material and thickness. Hypromellose acetate succinate has been shown to be effective.[1][2] 2. Ensure the core tablet has appropriate disintegration properties to facilitate rapid drug release once the enteric coat dissolves. 3. Perform dissolution testing in simulated intestinal fluids at different pH values to ensure proper release characteristics. |
Quantitative Data Summary
Table 1: Oral Bioavailability of this compound in Humans with Conventional Capsule Formulation
| Condition | Oral Bioavailability (%) |
| Fasted | 3%[1][2] |
| Fed | ~0.3%[1][2] |
Table 2: Effect of Enteric-Coated Tablets on this compound Pharmacokinetics in Monkeys
| Formulation | Relative Bioavailability (AUC ratio vs. aqueous solution) | Food Effect (AUC ratio fed/fasted) |
| Aqueous Solution | 1 (Reference) | 0.1[1][2] |
| Enteric-Coated Tablet | ~5[1][2] | ~0.5[1][2] |
Table 3: Improvement of this compound Bioavailability with Cationic Additives in Animal Models
| Formulation | Bioavailability Increase (vs. This compound alone) |
| With Cationic Polystyrene Nanospheres | 2-3 times[2] |
| With Cholestyramine (dry syrup) | 1.3 times[2] |
Experimental Protocols
Disclaimer: The following protocols are representative examples based on available literature and standard laboratory practices. Researchers should optimize these protocols for their specific experimental conditions.
1. Representative Protocol for Preparation of Enteric-Coated this compound Tablets
-
Core Tablet Formulation:
-
This compound (active pharmaceutical ingredient)
-
Lactose (filler)
-
Microcrystalline cellulose (binder/filler)
-
Croscarmellose sodium (disintegrant)
-
Magnesium stearate (lubricant)
-
-
Core Tablet Manufacturing:
-
Blend this compound with the filler and binder.
-
Wet granulate the blend with purified water.
-
Dry the granules and mill to the desired particle size.
-
Add the disintegrant and lubricant and blend.
-
Compress the final blend into core tablets using a tablet press.
-
-
Enteric Coating Solution (example):
-
Hypromellose Acetate Succinate (HPMCAS)
-
Triethyl citrate (plasticizer)
-
Talc (anti-tacking agent)
-
Isopropyl alcohol/water (solvent system)
-
-
Coating Process:
-
Place the core tablets in a perforated coating pan.
-
Spray the enteric coating solution onto the rotating tablet bed.
-
Dry the coated tablets with warm air until the desired coating thickness is achieved.
-
Perform quality control tests including tablet hardness, friability, disintegration, and dissolution.
-
2. Representative Protocol for In Vivo Oral Bioavailability Study in Cynomolgus Monkeys
-
Animal Model:
-
Male or female cynomolgus monkeys (e.g., n=4 per group), appropriately fasted overnight.
-
-
Dosing:
-
Administer a single oral dose of the this compound formulation (e.g., aqueous solution as control vs. enteric-coated tablet). The dose should be based on previous toxicology and efficacy studies.
-
-
Blood Sampling:
-
Collect serial blood samples from a peripheral vein at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 h).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Plasma Sample Analysis (Representative LC-MS/MS Method):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Centrifuge and collect the supernatant.
-
Chromatography: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the parent and a specific product ion of this compound.
-
Quantification: Create a standard curve of this compound in blank plasma to quantify the concentrations in the study samples.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Determine the relative bioavailability of the test formulation compared to the control.
-
Visualizations
Caption: Mechanism of Low Oral Bioavailability of this compound.
Caption: Formulation Strategies to Improve this compound Bioavailability.
Caption: Experimental Workflow for Improving this compound Oral Bioavailability.
References
Technical Support Center: DX-9065a Efficacy and Species-Specific Considerations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the direct Factor Xa (FXa) inhibitor, DX-9065a. The following information addresses common issues related to its efficacy, with a particular focus on navigating species-specific differences observed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, direct, and competitive inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3] By binding to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect.[1] It is a small molecule inhibitor that can inactivate both free FXa and FXa bound within the prothrombinase complex.[2]
Q2: I'm observing lower than expected efficacy of this compound in my rat model compared to published in vitro data on human FXa. Is this a known issue?
Yes, this is a well-documented phenomenon. A significantly higher dosage of this compound is required to achieve an antithrombotic effect in rats compared to what would be predicted from its potent inhibition of human FXa.[1] In some rat thrombosis models, the plasma concentration of this compound needed for a 50% reduction in thrombus formation was found to be up to 40 times higher than its Ki value for human FXa.[1] This discrepancy is attributed to species-specific differences in the drug's efficacy.[1]
Q3: What are the potential reasons for the observed species-specific differences in this compound efficacy?
The primary reason for the differing efficacy of this compound between species, particularly between humans and rats, is a reduced inhibitory effect on FXa from different animal species.[1] While this compound is a highly potent inhibitor of human FXa, its affinity for rat FXa is lower. Other factors that can contribute to species-specific differences in drug efficacy in general include variations in plasma protein binding and drug metabolism, although specific data for this compound in these areas is less detailed in the provided search results.
Q4: How does the oral bioavailability of this compound impact its in vivo efficacy?
This compound is orally active; however, its oral bioavailability is relatively low.[2][3] This means that a smaller fraction of the orally administered dose reaches systemic circulation. Consequently, higher oral doses are required to achieve therapeutic plasma concentrations compared to intravenous administration.[2][4][5] For example, in a rat arteriovenous shunt model, an intravenous dose of 0.23 mg/kg inhibited thrombus formation by 51%, while a much larger oral dose of 23.3 mg/kg was needed to achieve 60% inhibition.
Q5: Does this compound affect bleeding time at effective antithrombotic doses in animal models?
Studies in rat models have shown that this compound can inhibit thrombosis without significantly affecting bleeding time at effective antithrombotic doses, which is a favorable therapeutic profile.[4][5] For instance, intravenous administration of up to 2.33 mg/kg of this compound in rats did not affect bleeding time. This suggests that targeting FXa may be a suitable strategy for suppressing thrombosis while minimizing the risk of hemorrhage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no anticoagulant effect in a rat model at a dose extrapolated from human in vitro data. | Species-specific differences in FXa inhibition. This compound is less potent against rat FXa. | Increase the dosage of this compound. Refer to published in vivo studies in rats to determine an appropriate dose range for your specific model. |
| High variability in anticoagulant response between individual animals. | Differences in drug absorption, metabolism, or underlying health status of the animals. | Ensure consistent oral gavage technique if administered orally. Consider intravenous administration for more predictable plasma concentrations. Monitor animal health closely. |
| Unexpected bleeding in an animal model. | The administered dose may be too high for the specific animal or model, or there may be underlying conditions affecting hemostasis. | Reduce the dose of this compound. Carefully monitor for any signs of bleeding. Ensure the animal model is appropriate and free of other conditions that could increase bleeding risk. |
| Discrepancy between in vitro anti-Xa activity and in vivo antithrombotic effect. | The complexity of the in vivo environment, including factors like plasma protein binding and drug distribution to the site of thrombus formation, can influence efficacy. | While in vitro assays are useful for initial screening, in vivo models are essential for determining the true antithrombotic potential. Correlate plasma drug concentrations with the observed antithrombotic effect. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Ki Value | Notes |
| Factor Xa | Human | 41 nM | Competitive inhibitor. |
| Thrombin | Human | >2000 µM | Highly selective for FXa over thrombin. |
| Trypsin | Human | 0.62 µM | |
| Chymotrypsin | Human | >2000 µM | |
| Plasmin | Human | 23 µM | |
| t-PA | Human | 21 µM | |
| Plasma Kallikrein | Human | 2.3 µM | |
| Tissue Kallikrein | Human | 1000 µM | |
| Data sourced from a study on human enzymes.[6] |
Table 2: In Vivo Efficacy of this compound in Rat Thrombosis Models
| Thrombosis Model | Administration Route | Effective Dose / ED50 | Reference |
| Arteriovenous (AV) Shunt | Intravenous | 0.23 mg/kg (51% inhibition) | |
| Arteriovenous (AV) Shunt | Oral | 23.3 mg/kg (60% inhibition) | |
| Tissue Thromboplastin-Induced DIC | Intravenous | 0.23 mg/kg | |
| He-Ne Laser-Induced Thrombosis | Intravenous | 3.89 mg/kg (minimum effective dose) | [2] |
| He-Ne Laser-Induced Thrombosis | Oral | 25.9 mg/kg (minimum effective dose) | [2] |
| Factor Xa + Stasis-Induced Venous Thrombosis | Intravenous | ED50 = 1.2 +/- 0.7 mg/kg | [5] |
| Arteriovenous Shunt Thrombosis | Intravenous | ED50 = 8.1 +/- 3.5 mg/kg | [5] |
| Copper Wire-Inserted AV Shunt | Oral | ID50 = 21 mg/kg | [7] |
Experimental Protocols
1. Measurement of Anti-Xa Activity in Plasma (Chromogenic Assay)
This protocol provides a general outline for determining the anti-Xa activity of this compound in plasma samples.
-
Principle: This assay measures the ability of this compound in a plasma sample to inhibit a known amount of added FXa. The residual FXa activity is then determined using a chromogenic substrate. The color intensity is inversely proportional to the this compound concentration.
-
Procedure:
-
Sample Preparation: Collect blood in citrate tubes and centrifuge to obtain platelet-poor plasma.
-
Assay Reaction:
-
Incubate the plasma sample with a known excess of purified human FXa.
-
Add a chromogenic substrate specific for FXa.
-
-
Measurement: Measure the absorbance of the resulting colored product using a spectrophotometer at the appropriate wavelength.
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Quantification: Calculate the anti-Xa activity by comparing the absorbance to a standard curve generated with known concentrations of this compound.
-
2. Rat Arteriovenous (AV) Shunt Thrombosis Model
This in vivo model is used to evaluate the antithrombotic efficacy of compounds.
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Animal Preparation: Anesthetize a rat and expose the carotid artery and jugular vein.
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Shunt Placement: Insert a shunt consisting of two cannulas connected by a piece of tubing containing a thrombogenic surface (e.g., a copper wire or cotton thread).
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Drug Administration: Administer this compound either intravenously or orally at a specified time before shunt placement.
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Thrombus Formation: Allow blood to flow through the shunt for a defined period.
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Evaluation: Remove the shunt and weigh the thrombus that has formed on the thrombogenic surface.
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Endpoint: Compare the thrombus weight in treated animals to that in a vehicle-treated control group to determine the percent inhibition.
Visualizations
References
- 1. Species differences in anticoagulant and anti-Xa activity of this compound, a highly selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antithrombotic effect of synthetic low molecular weight human factor Xa inhibitor, this compound, on He-Ne laser-induced thrombosis in rat mesenteric microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally active, specific inhibitor of factor Xa, inhibits thrombosis without affecting bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an orally active factor Xa inhibitor, does not facilitate haemorrhage induced by tail transection or gastric ulcer at the effective doses in rat thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting aPTT Results with DX-9065a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable Activated Partial Thromboplastin Time (aPTT) results when working with the direct Factor Xa inhibitor, DX-9065a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the aPTT?
This compound is a potent and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By directly binding to and inhibiting FXa, this compound blocks the conversion of prothrombin to thrombin, thereby preventing the formation of a fibrin clot. The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade. Since Factor Xa is a key component of the common pathway, its inhibition by this compound leads to a dose-dependent prolongation of the aPTT.[2]
Q2: I've observed a longer than expected aPTT in my control sample. What could be the cause?
A prolonged aPTT in a control sample (without this compound) can be due to several factors unrelated to the experimental compound. These include:
-
Pre-analytical variables: Improper sample collection (e.g., contamination with heparin from a catheter), incorrect blood-to-anticoagulant ratio, or hemolysis can affect results.
-
Reagent issues: The stability and proper handling of aPTT reagents are crucial. Ensure reagents are not expired and have been stored according to the manufacturer's instructions.
-
Coagulation factor deficiencies: The plasma used may have an underlying deficiency in one or more coagulation factors of the intrinsic or common pathways.[3][4]
Q3: My aPTT results with this compound are highly variable between experiments. What are the potential reasons?
Variability in aPTT results when using this compound can stem from several sources:
-
Pipetting accuracy: Inaccurate pipetting of this compound, plasma, or reagents can lead to significant variations in the final concentration and, consequently, the clotting time.
-
Incubation times: Precise and consistent incubation times for the plasma-reagent mixture are critical for reliable aPTT measurements.[5]
-
Reagent lot-to-lot variability: Different lots of aPTT reagents can have varying sensitivities to Factor Xa inhibitors. It is advisable to perform consistency checks when switching to a new lot.
-
Plasma source: The composition of plasma can vary between donors, potentially affecting the baseline aPTT and the response to this compound.
Q4: Does the type of aPTT reagent used matter when testing this compound?
Yes, the choice of aPTT reagent is critical. Different reagents contain different activators (e.g., silica, ellagic acid, kaolin) and phospholipid compositions, which can influence their sensitivity to Factor Xa inhibitors like this compound.[6][7] For instance, some studies have shown that silica-based activators may be interfered with by certain compounds.[6] It is important to validate the aPTT reagent for its responsiveness to this compound and to use the same reagent consistently throughout a study.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected aPTT results when working with this compound.
Issue 1: aPTT is shorter than expected or shows no prolongation with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the stock solution concentration and the dilution scheme. Prepare a fresh dilution and repeat the experiment. |
| Inactive this compound | Ensure proper storage of the compound as per the manufacturer's instructions. Test a new vial or lot of this compound. |
| Pre-analytical error | Review sample collection and handling procedures. Ensure proper mixing of the blood with the anticoagulant. |
| Reagent issue | Check the expiration date and storage conditions of the aPTT reagent. Run quality control samples to verify reagent performance. |
Issue 2: aPTT is significantly longer than anticipated at a given this compound concentration.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Double-check all calculations and dilutions. An error in dilution could lead to a higher final concentration. |
| Underlying coagulopathy in the plasma | Test the baseline aPTT of the plasma pool without this compound. If it is already prolonged, the plasma may have a factor deficiency or contain an inhibitor.[8] |
| Presence of an interfering substance | Review all components of the experimental system for any substances that might potentiate the effect of this compound or independently prolong the aPTT. |
| Reagent sensitivity | The aPTT reagent being used may be particularly sensitive to Factor Xa inhibition. Consider testing a different reagent if consistently observing overly prolonged results. |
Issue 3: High variability or poor reproducibility of aPTT results.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | Use calibrated pipettes and ensure proper pipetting technique. For small volumes, consider using a repeating pipette. |
| Variable incubation times | Use a calibrated timer and adhere strictly to the incubation times specified in the protocol. |
| Temperature fluctuations | Ensure the incubator or water bath maintains a constant 37°C. |
| Reagent instability | Prepare fresh reagents as needed and avoid repeated freeze-thaw cycles. |
Quantitative Data
The following table summarizes the dose-dependent effect of this compound on the aPTT, providing an expected range of prolongation. Note that these values are illustrative and may vary depending on the specific aPTT reagent and experimental conditions.
| This compound Concentration (µg/mL) | aPTT (seconds) |
| 0 (Control) | 30.2 |
| 12.5 | 132.0 |
Data adapted from a study by Tobu et al. (2003).[2]
Experimental Protocols
1. Standard aPTT Assay Protocol
This protocol outlines the manual procedure for determining the aPTT. For automated coagulometers, refer to the manufacturer's instructions.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound stock solution and diluent
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl2), pre-warmed to 37°C
-
Calibrated pipettes
-
Water bath or incubator at 37°C
-
Stopwatch
-
Test tubes
Procedure:
-
Prepare serial dilutions of this compound to achieve the desired final concentrations in the plasma.
-
Pipette 100 µL of PPP into a clean test tube.
-
Add the desired volume of this compound dilution or vehicle control to the PPP and mix gently.
-
Incubate the plasma sample at 37°C for 3-5 minutes.
-
Add 100 µL of the aPTT reagent to the test tube, mix, and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Forcibly pipette 100 µL of pre-warmed 0.025 M CaCl2 into the tube and simultaneously start a stopwatch.
-
Keep the tube at 37°C and gently tilt it periodically to observe for clot formation.
-
Stop the stopwatch as soon as the first fibrin strands are visible, and record the clotting time in seconds.
2. aPTT Mixing Study Protocol
A mixing study is performed to investigate the cause of a prolonged aPTT. It helps to differentiate between a coagulation factor deficiency and the presence of an inhibitor.[3][4][9][10][11]
Materials:
-
Patient/test platelet-poor plasma (PPP) with a prolonged aPTT
-
Normal pooled plasma (NPP) from at least 20 healthy donors
-
All materials listed for the standard aPTT assay
Procedure:
-
Perform a baseline aPTT on the test PPP and the NPP.
-
Prepare a 1:1 mixture of the test PPP and NPP (e.g., 50 µL of test PPP + 50 µL of NPP).
-
Immediately perform an aPTT on the 1:1 mixture (Immediate Mix).
-
Incubate the 1:1 mixture at 37°C for 1-2 hours.
-
After incubation, perform an aPTT on the incubated mixture (Incubated Mix).
Interpretation of Mixing Study Results:
| Result | Interpretation |
| Correction of aPTT in Immediate Mix | Suggests a factor deficiency. The normal plasma provides the deficient factor(s), correcting the clotting time.[3][4] |
| No correction of aPTT in Immediate Mix | Suggests the presence of an immediate-acting inhibitor, such as a lupus anticoagulant or a high concentration of an anticoagulant like this compound.[3][4] |
| Correction in Immediate Mix, but prolonged in Incubated Mix | Suggests a time- and temperature-dependent inhibitor, most commonly a Factor VIII inhibitor.[11] |
Visualizations
Caption: Coagulation cascade showing the inhibitory action of this compound on Factor Xa.
Caption: Logical workflow for the initial interpretation of aPTT results.
Caption: Troubleshooting workflow for unexpected aPTT results with this compound.
References
- 1. Species differences in anticoagulant and anti-Xa activity of this compound, a highly selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global anticoagulant effects of a synthetic anti-factor Xa inhibitor (this compound): implications for interventional use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 4. timsapi.lab.ccf.org [timsapi.lab.ccf.org]
- 5. agdbio.com [agdbio.com]
- 6. Artifactual prolongation of activated partial thromboplastin time with PEGylated compounds in silica-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. Prolonged APTT of unknown etiology: A systematic evaluation of causes and laboratory resource use in an outpatient hemostasis academic unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. learnhaem.com [learnhaem.com]
- 11. captodayonline.com [captodayonline.com]
Optimizing DX-9065a dosage for antithrombotic effect without bleeding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing DX-9065a dosage to achieve a potent antithrombotic effect while minimizing bleeding risk.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct, competitive, and highly selective inhibitor of Factor Xa (FXa).[1] It inactivates both free FXa in the plasma and FXa bound to fibrin within a thrombus.[1] By inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, a key step in the coagulation cascade, thereby preventing thrombus formation.[1]
Q2: How does the anticoagulant effect of this compound correlate with its plasma concentration?
A2: The anticoagulant effect of this compound, as measured by the prolongation of prothrombin time (PT) and activated partial thromboplastin time (aPTT), is directly dependent on its plasma concentration.[2][3] Clinical studies in healthy volunteers have shown a linear relationship between the intravenous dose of this compound and its plasma concentration, which in turn correlates well with the prolongation of coagulation times.
Q3: What is the observed effect of this compound on bleeding time at therapeutic doses?
A3: Preclinical and early clinical studies have consistently demonstrated that this compound can achieve a significant antithrombotic effect at doses that do not significantly prolong bleeding time.[4][5] For instance, in a rat model, an intravenous dose that inhibited thrombus formation by 51% did not affect bleeding time.[5] Even at higher doses, the impact on bleeding time was minimal.[5] A phase 1 clinical trial in healthy male volunteers also showed no increase in bleeding time even at the highest tested plasma concentration of 1640 ng/mL.
Q4: Does this compound affect platelet aggregation?
A4: No, this compound does not directly affect platelet aggregation. In vitro studies have shown that this compound has no effect on human platelet aggregation induced by various agonists.[2][6] Its antithrombotic action is mediated solely through the inhibition of Factor Xa.
Troubleshooting Guides
Problem: Inconsistent antithrombotic effect in animal models.
| Possible Cause | Troubleshooting Step |
| Species-specific differences in FXa sensitivity | Be aware that the efficacy of this compound can differ between species. For example, a higher plasma concentration of this compound is required in rats to achieve a similar level of thrombus inhibition compared to the Ki value for human FXa.[7] It is crucial to establish a dose-response curve for the specific animal model being used. |
| Low oral bioavailability | This compound has a relatively low oral bioavailability.[1] If administering orally, ensure the dosage is adjusted accordingly. For consistent and predictable plasma levels, intravenous administration is recommended for initial proof-of-concept studies. |
| Incorrect timing of drug administration | The timing of this compound administration relative to the thrombotic challenge is critical. For acute thrombosis models, the drug should be administered shortly before the induction of thrombosis to ensure peak plasma concentrations coincide with the thrombogenic stimulus. |
Problem: Unexpectedly high bleeding in preclinical studies.
| Possible Cause | Troubleshooting Step |
| Excessive dosage | Although this compound has a wide therapeutic window, excessively high doses can lead to increased bleeding. Carefully review the dose-response data and consider reducing the dosage. The goal is to find the minimum effective dose that provides a significant antithrombotic effect without a corresponding increase in bleeding. |
| Concomitant medications | The use of other agents that affect hemostasis (e.g., antiplatelet drugs) could potentiate the bleeding risk of this compound. Ensure that the experimental design accounts for any potential drug-drug interactions. |
| Model-specific bleeding tendency | Certain thrombosis models may have an inherently higher bleeding risk. Characterize the baseline bleeding parameters of your model and compare them to the effects of this compound. |
Data Presentation
Table 1: Dose-Dependent Antithrombotic Effect and Impact on Bleeding Time of Intravenous this compound in a Rat Arterio-Venous (AV) Shunt Model
| This compound Dose (mg/kg/h, i.v.) | Thrombus Formation Inhibition (%) | Bleeding Time |
| 0.1 | Dose-dependent increase | Not specified |
| 0.27 | 50 | No prolongation up to 7.78 mg/kg/h[4] |
| 1 | Dose-dependent increase | Not specified |
Data synthesized from a study by T. Hara, et al. (1997).[4]
Table 2: Effect of Intravenous this compound on Thrombus Formation and Bleeding Time in a Rat Tissue Thromboplastin-Induced DIC Model
| This compound Dose (mg/kg, i.v.) | Thrombus Formation Inhibition (%) | Bleeding Time |
| 0.23 | 51 | No effect[5] |
| 2.33 | Not specified | No effect[5] |
Data from a study by T. Hara, et al. (1995).[5]
Table 3: Effect of Oral this compound on Thrombus Formation in a Rat Arterio-Venous (AV) Shunt Model
| This compound Dose (mg/kg, p.o.) | Thrombus Formation Inhibition (%) |
| 23.3 | 60[5] |
Data from a study by T. Hara, et al. (1995).[5]
Table 4: Dose-Dependent Effects of Intravenous this compound in a Rabbit Veno-Venous Shunt Model
| Dosing Schedule (Bolus + Infusion) | Decrease in Thrombus Weight | Increase in Time to Occlusion | Effect on Bleeding Time |
| 0.25 mg/kg + 3 µg/kg/min | Dose-dependent | Dose-dependent | Little to no effect at all doses tested[8] |
| 0.75 mg/kg + 9 µg/kg/min | Dose-dependent | Dose-dependent | Little to no effect at all doses tested[8] |
| 1.5 mg/kg + 18 µg/kg/min | Dose-dependent | Dose-dependent | Little to no effect at all doses tested[8] |
| 3.0 mg/kg + 36 µg/kg/min | Dose-dependent | Dose-dependent | Little to no effect at all doses tested[8] |
| 6.0 mg/kg + 72 µg/kg/min | Dose-dependent | Dose-dependent | Little to no effect at all doses tested[8] |
Data from a study by K.L. Rogers, et al. (1999).[8]
Experimental Protocols
1. Rat Arterio-Venous (AV) Shunt Thrombosis Model
-
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
-
Methodology:
-
Anesthetize male Wistar rats.
-
Expose the left carotid artery and right jugular vein.
-
Insert and secure a polyethylene cannula into each vessel.
-
Connect the two cannulae with a silicone tube containing a copper wire to induce thrombus formation.
-
Administer this compound (or vehicle control) intravenously or orally at predetermined times before the shunt is established.
-
Allow blood to circulate through the shunt for a specified period (e.g., 30 minutes).
-
Remove the copper wire and weigh the formed thrombus.
-
Calculate the percent inhibition of thrombus formation relative to the control group.
-
2. Measurement of Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
-
Objective: To assess the in vitro anticoagulant activity of this compound.
-
Methodology for PT: [2]
-
Collect citrated plasma from blood samples.
-
Incubate the plasma sample at 37°C.
-
Add a thromboplastin reagent (containing tissue factor and phospholipids) to the plasma.
-
Measure the time in seconds for a fibrin clot to form.
-
-
Methodology for aPTT: [2]
Visualizations
Caption: Coagulation cascade showing the point of inhibition by this compound.
Caption: Experimental workflow for assessing the antithrombotic effect of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic and hemorrhagic effects of this compound, a direct and selective factor Xa inhibitor: comparison with a direct thrombin inhibitor and antithrombin III-dependent anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an orally active, specific inhibitor of factor Xa, inhibits thrombosis without affecting bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species differences in anticoagulant and anti-Xa activity of this compound, a highly selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a factor Xa inhibitor, this compound, in a novel rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partial thromboplastin time - Wikipedia [en.wikipedia.org]
DX-9065a Technical Support Center: Stability and Storage Guidelines for Researchers
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability and proper storage of DX-9065a. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1] As a general guideline for research compounds, when stored as a powder at -20°C, it can be expected to be stable for up to three years.[1] Short periods at warmer temperatures, such as during shipping, are unlikely to significantly affect the product's efficacy.[2] For hygroscopic compounds, which may absorb atmospheric moisture, storage in a desiccator is recommended to prevent degradation.[3]
Q2: How should I prepare and store this compound stock solutions?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[1] Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.[1][2] Under these conditions, stock solutions are generally usable for up to one month, with some suppliers suggesting stability for up to three months.[2][3]
Q3: Is this compound stable in aqueous solutions?
While specific quantitative data is limited, one study has indicated that the degradation of this compound in intestinal fluid is not a significant factor, suggesting a degree of stability in aqueous environments at physiological pH. However, for many research compounds, aqueous solutions are less stable and should ideally be prepared fresh for each experiment. If storage of an aqueous solution is necessary, it should not exceed 24 hours.[3]
Q4: What should I do if I have difficulty dissolving solid this compound?
If you encounter solubility issues, gentle warming of the solution to no higher than 50°C, combined with vortexing or ultrasonication, can aid in dissolution.[1] It is also important to ensure that the solvent has not been contaminated, as for example, DMSO can absorb moisture which may affect solubility.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the solid compound and any stock solutions have been stored at the recommended temperature of -20°C. Ensure that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Precipitation observed in working solution | Poor solubility or supersaturation. | Add a drop of the working solution onto a microscope slide to confirm the presence of precipitate. If present, allow the solution to stand for 10 minutes and mix again. If precipitation persists, consider preparing a fresh, lower concentration working solution. Gentle warming and vortexing may also help.[1] |
| Vial of solid this compound appears empty | The compound may be a lyophilized powder, appearing as a thin film. | Gently tap the vial to ensure all the powder is at the bottom. Add the appropriate solvent as per your experimental design and vortex or sonicate to ensure complete dissolution. |
| Solid compound appears waxy or oily | The compound may be hygroscopic and has absorbed moisture. | Store the compound in a desiccator to protect it from atmospheric moisture. For accurate measurement, it is recommended to dissolve the entire contents of the vial in a known volume of solvent rather than trying to weigh out a small portion.[3] |
Stability Data Summary
Since comprehensive, publicly available stability data for this compound is limited, the following tables are presented as examples to guide researchers in how to present data from their own stability studies, based on typical parameters for small molecule drugs.
Table 1: Example Stability of Solid this compound
| Storage Condition | Duration | Appearance | Purity (by HPLC) |
| -20°C | 36 Months | White to off-white powder | >99% |
| 4°C | 12 Months | No change | >98% |
| 25°C / 60% RH | 6 Months | Slight discoloration | 95% |
Table 2: Example Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Duration | Appearance | Purity (by HPLC) |
| -20°C | 3 Months | Clear, colorless solution | >99% |
| 4°C | 1 Month | No change | >97% |
| 25°C | 24 Hours | No change | >95% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a representative methodology for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[4][5][6][7][8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent and analyze by HPLC.
-
-
Control Samples: Prepare control samples for each condition using only the solvent and stressor, and an unstressed this compound solution.
-
Analysis: Analyze all samples by a validated HPLC method to determine the percentage of degradation and to identify any degradation products.
Protocol 2: Photostability Testing of this compound
This protocol is based on the ICH Q1B guideline for photostability testing.[9][10][11][12][13]
Objective: To evaluate the photostability of this compound upon exposure to light.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source that produces both UV and visible light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Chemically inert, transparent containers (e.g., quartz cuvettes).
-
Dark control samples wrapped in aluminum foil.
-
HPLC system.
Methodology:
-
Sample Preparation:
-
Solid: Spread a thin layer of solid this compound in a suitable container.
-
Solution: Prepare a solution of this compound in a relevant solvent (e.g., water or methanol) in a transparent container.
-
-
Exposure Conditions:
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place dark control samples (wrapped in foil) alongside the exposed samples to differentiate between light-induced and thermal degradation.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and analyze them by HPLC.
-
Compare the chromatograms of the exposed samples with those of the dark controls and an unexposed control.
-
Assess for any changes in purity, the appearance of new peaks (degradants), or changes in physical properties (e.g., color).
-
Visualizations
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. sgs.com [sgs.com]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting unexpected results in DX-9065a coagulation assays
Welcome to the technical support center for DX-9065a coagulation assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the direct Factor Xa inhibitor, this compound.
Understanding this compound
This compound is a potent and highly selective synthetic inhibitor of Factor Xa (FXa).[1][2] As a direct, competitive inhibitor, it binds to both free FXa and FXa assembled in the prothrombinase complex, effectively blocking the conversion of prothrombin to thrombin and thus exerting a strong anticoagulant effect.[1][3][4][5] Its action is reflected in a concentration-dependent prolongation of clotting times in assays sensitive to the common pathway, such as the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).[2][4][6] Notably, it does not impact the Thrombin Time (TT) as it does not inhibit thrombin directly.[4][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aPTT results with this compound are highly variable and less reproducible than my PT results. What are the potential causes?
A1: Variability in aPTT assays is a common issue and can be magnified when using inhibitors. The aPTT assay assesses the intrinsic and common pathways, involving more enzymatic steps and reagents than the PT assay, making it susceptible to more pre-analytical and analytical variables.[7][8]
Troubleshooting Steps:
-
Pre-Analytical Variables: These are the most common source of errors in coagulation testing.[9][10]
-
Sample Collection: Ensure a clean venipuncture to avoid contamination with tissue factor, which can shorten clotting times.
-
Blood-to-Anticoagulant Ratio: Use correctly filled 3.2% sodium citrate tubes. Under-filling leads to excess citrate, which can falsely prolong the aPTT, while over-filling can shorten it.[7][11]
-
Sample Processing: Centrifuge samples promptly to prepare platelet-poor plasma. Delays can lead to the degradation of coagulation factors.[7]
-
Interfering Substances: Check for hemolysis, icterus, or lipemia, which can interfere with optical clot detection methods.[7]
-
-
Analytical Variables:
-
Reagent Handling: Ensure aPTT reagents (activator and phospholipids) are properly stored, reconstituted, and have not expired. Reagent stability can vary.
-
Incubation Times: Strictly adhere to the manufacturer's recommended incubation times for plasma with the aPTT reagent. Inconsistent timing can be a major source of variability.
-
References
- 1. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global anticoagulant effects of a synthetic anti-factor Xa inhibitor (this compound): implications for interventional use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. APTT | HE [hematology.mlsascp.com]
- 8. researchgate.net [researchgate.net]
- 9. Blogs | Aniara Diagnostica, Inc. [aniara.com]
- 10. Pre-analytical errors in coagulation testing: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Technical Support Center: DX-9065a and Diagnostic Coagulation Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the direct Factor Xa (FXa) inhibitor, DX-9065a, in diagnostic coagulation tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the coagulation cascade?
This compound is a synthetic, low molecular weight, direct, and competitive inhibitor of Factor Xa (FXa)[1][2]. It has a high affinity and selectivity for FXa, binding to both free FXa and FXa within the prothrombinase complex[1][3]. By inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade. This inhibition of thrombin generation leads to its potent anticoagulant effects[4][5].
Diagram: Mechanism of Action of this compound
Caption: this compound directly inhibits Factor Xa, preventing thrombin generation.
Q2: Which common coagulation assays are affected by this compound?
This compound causes a concentration-dependent prolongation of several clotting-based assays[2][4][6]. The most significantly affected tests include:
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Prothrombin Time (PT): Measures the extrinsic and common pathways.
-
activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways.
-
Dilute Russell's Viper Venom Time (dRVVT): Directly activates Factor X.
The Thrombin Time (TT) , which measures the final step of coagulation (conversion of fibrinogen to fibrin), is not influenced by this compound[4][5].
Q3: How can I quantify the anticoagulant effect of this compound?
A chromogenic anti-Xa assay is the most appropriate method for quantifying the concentration and anticoagulant activity of this compound[6]. This assay directly measures the inhibition of FXa activity and shows a linear relationship with this compound concentration[7]. Clotting-based assays like PT and aPTT are affected by this compound, but their response can be reagent-dependent and less linear, making them less suitable for precise quantification[8].
Troubleshooting Guide
Issue: Unexpectedly prolonged PT and/or aPTT results.
If you observe prolonged PT or aPTT clotting times in samples containing this compound, this is an expected finding due to its mechanism of action. However, the extent of prolongation can vary.
Potential Causes and Troubleshooting Steps:
-
High Concentration of this compound: The degree of prolongation is directly proportional to the concentration of this compound.
-
Recommendation: If you need to assess the underlying coagulation status, consider methods to remove or neutralize this compound from the sample.
-
-
Reagent Sensitivity: Different PT and aPTT reagents have varying sensitivities to FXa inhibitors.
-
Recommendation: Consult the reagent manufacturer's instructions for information on sensitivity to direct FXa inhibitors. If possible, use a reagent with known sensitivity characteristics.
-
-
Underlying Coagulopathy: The prolonged clotting time may be a combination of the effect of this compound and an underlying coagulation disorder.
-
Recommendation: To differentiate, perform a mixing study by mixing patient plasma with normal pooled plasma. Incomplete correction may suggest the presence of an inhibitor like this compound.
-
Diagram: Troubleshooting Prolonged Clotting Times
Caption: A logical workflow for troubleshooting prolonged PT/aPTT in the presence of this compound.
Issue: Need to perform other coagulation assays on a sample containing this compound.
The presence of this compound can interfere with various coagulation tests, leading to inaccurate results for other analytes[9][10].
Mitigation Strategy: Removal of this compound
For assays where the presence of this compound is undesirable, it may be necessary to remove it from the plasma sample. One effective method is the use of activated carbon[11][12].
-
Procedure: Incubating the plasma sample with an activated carbon tablet or powder can adsorb this compound, allowing for more accurate measurement of other coagulation parameters[12].
-
Validation: It is crucial to validate this removal process in your laboratory to ensure that the activated carbon treatment does not significantly affect the activity of the coagulation factors you intend to measure.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on various coagulation parameters.
Table 1: Effect of this compound on Clotting Times
| Coagulation Assay | Effect of this compound |
| Prothrombin Time (PT) | Concentration-dependent prolongation[2][4][6] |
| activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation[2][4][6] |
| Thrombin Time (TT) | No significant effect[4] |
| Dilute Russell's Viper Venom Time (dRVVT) | Concentration-dependent prolongation[6] |
Table 2: Inhibitory Activity of this compound
| Target Enzyme | Ki (Inhibition Constant) |
| Human Factor Xa | 41 nM[2] |
| Human Thrombin | > 2000 µM[2] |
| Human Trypsin | 0.62 µM[2] |
| Human Plasmin | 23 µM[2] |
Key Experimental Protocols
Protocol 1: Determination of Prothrombin Time (PT) in the Presence of this compound
-
Principle: This assay measures the time to clot formation after the addition of thromboplastin (a source of tissue factor and phospholipids) to citrated plasma.
-
Materials:
-
Citrated plasma sample (with or without this compound)
-
PT reagent (thromboplastin)
-
Coagulometer
-
Control plasma (normal and abnormal)
-
-
Procedure:
-
Pre-warm the PT reagent and the plasma sample to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed cuvette.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer on the coagulometer.
-
The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform quality control using normal and abnormal control plasmas.
-
Protocol 2: Chromogenic Anti-Xa Assay for this compound Quantification
-
Principle: This assay measures the residual FXa activity after incubation of a plasma sample containing an FXa inhibitor with a known amount of FXa. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the concentration of the FXa inhibitor.
-
Materials:
-
Citrated plasma sample (with this compound)
-
Anti-Xa assay kit (containing excess FXa, antithrombin, and a chromogenic substrate)
-
Microplate reader
-
Calibrators and controls specific for direct FXa inhibitors
-
-
Procedure:
-
Prepare a standard curve using the provided calibrators.
-
Dilute the patient and control plasma samples as per the kit instructions.
-
Add the diluted plasma, excess FXa, and antithrombin to a microplate well and incubate.
-
Add the chromogenic substrate and incubate for the specified time.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of this compound in the sample by interpolating the absorbance values against the standard curve.
-
References
- 1. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. Global anticoagulant effects of a synthetic anti-factor Xa inhibitor (this compound): implications for interventional use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 10. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Resolving DOAC interference on aPTT, PT, and lupus anticoagulant testing by the use of activated carbon [lirias.kuleuven.be]
Technical Support Center: Managing the Effects of DX-9065a on Bleeding Time in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DX-9065a. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and interpret the effects of this compound on bleeding time in your animal model experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect coagulation?
This compound is a potent, direct, and highly selective inhibitor of Factor Xa (FXa).[1][2] FXa is a critical enzyme in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin.[3][4] By inhibiting FXa, this compound effectively blocks the generation of thrombin, thereby exerting a strong anticoagulant effect.[5][6] This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade.[3]
Q2: How does this compound's mechanism of action differ from other anticoagulants like heparin or warfarin?
This compound directly inhibits FXa without the need for a cofactor like antithrombin III (ATIII), which is required for the activity of heparins.[7] Warfarin, on the other hand, inhibits the synthesis of vitamin K-dependent coagulation factors, resulting in a slower onset of action. This compound's direct and competitive inhibition of FXa leads to a more predictable and rapid anticoagulant response.[1][2]
Q3: What is the expected effect of this compound on bleeding time in animal models?
A key finding across multiple studies is that this compound exhibits a favorable antithrombotic effect with a minimal impact on bleeding time at therapeutic doses.[7][8][9][10] In several rat models, even at doses that effectively inhibit thrombosis, this compound did not significantly prolong bleeding time.[7][8][9] Similarly, in a rabbit model of venous thrombosis, this compound showed dose-dependent antithrombotic efficacy with little effect on bleeding time.[11]
Q4: Are there species-specific differences in the anticoagulant effect of this compound?
Yes, the efficacy of this compound can differ among species.[3] For instance, a much larger dosage was required to achieve an antithrombotic effect in a rat thrombosis model compared to the concentration needed to inhibit human FXa.[3] Researchers should be aware of these potential differences when translating findings from one animal model to another or to humans.
Q5: How does this compound affect standard coagulation assays?
This compound causes a concentration-dependent prolongation of clotting times in assays such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT).[1][5][12] However, it does not influence the thrombin time (TT).[5]
Troubleshooting Guide
Issue 1: Unexpectedly prolonged bleeding time in our animal model.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: Review the dose-response data from preclinical studies. The provided tables summarize effective antithrombotic doses that did not significantly increase bleeding time. Consider performing a dose-titration study in your specific animal model and strain to establish the optimal therapeutic window.
-
-
Possible Cause 2: Variation in the bleeding time assay.
-
Troubleshooting Step: Standardize your bleeding time protocol. The tail transection method is commonly used in rodents.[13][14] Ensure consistent tail transection location and depth, and maintain a constant temperature of the saline in which the tail is immersed.[14] Refer to the detailed experimental protocol below.
-
-
Possible Cause 3: Animal strain variability.
-
Troubleshooting Step: Different strains of the same species can exhibit variations in their hemostatic response. If possible, compare your results with baseline bleeding times for the specific strain you are using.
-
Issue 2: High variability in bleeding time measurements between individual animals.
-
Possible Cause 1: Inconsistent surgical procedure.
-
Troubleshooting Step: Ensure that the person performing the tail transection is well-trained and consistent in their technique. The use of a standardized template or device can help.
-
-
Possible Cause 2: Animal stress.
-
Troubleshooting Step: Stress can influence physiological responses, including hemostasis. Acclimatize the animals to the experimental conditions and handle them gently to minimize stress.
-
-
Possible Cause 3: Small sample size.
-
Troubleshooting Step: Bleeding time assays can have inherent variability.[13] Increasing the number of animals per group can improve the statistical power of your study and provide a more reliable mean bleeding time.
-
Data on this compound Effects in Animal Models
Table 1: Effect of Intravenous this compound on Bleeding Time and Thrombosis in Rats
| Dose (mg/kg/h) | Inhibition of Thrombus Formation | Effect on Bleeding Time | Reference |
| 0.27 | 50% | Not prolonged | [8] |
| up to 7.78 | - | Not prolonged | [8] |
| 2.33 (single i.v. dose) | - | Not affected | [9] |
Table 2: Effect of Oral this compound on Bleeding Time and Thrombosis in Rats
| Dose (mg/kg) | Inhibition of Thrombus Formation | Effect on Bleeding Time | Reference |
| 21 (ID50) | 50% | Not significantly prolonged | [7] |
| 10 | - | No significant effect | [7] |
| 30 | - | No significant effect | [7] |
| 23.3 | 60% | - | [9] |
Table 3: Effect of Intravenous this compound in a Rabbit Venous Thrombosis Model
| Dosing Schedule (bolus + infusion) | Effect on Bleeding Time | Reference |
| 0.25 mg/kg + 3 µg/kg/min | Little effect | [11] |
| 0.75 mg/kg + 9 µg/kg/min | Little effect | [11] |
| 1.5 mg/kg + 18 µg/kg/min | Little effect | [11] |
| 3.0 mg/kg + 36 µg/kg/min | Little effect | [11] |
| 6.0 mg/kg + 72 µg/kg/min | Little effect | [11] |
Experimental Protocols
Protocol 1: Rat Tail Transection Bleeding Time Assay
This protocol is adapted from methodologies described in the literature for assessing bleeding time in rodents.[14][15][16][17]
-
Animal Preparation:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the rat in a prone position, allowing the tail to be accessible.
-
-
Procedure:
-
Pre-warm a container of saline (0.9% NaCl) to 37°C.
-
Carefully transect the tail 3-5 mm from the tip using a sharp, sterile scalpel. The cut should be clean and perpendicular to the tail.
-
Immediately immerse the transected tail into the pre-warmed saline.
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Start a stopwatch at the moment of immersion.
-
-
Measurement:
-
Observe for the cessation of bleeding. The endpoint is defined as the time when no visible stream of blood is seen for a continuous period of 30 seconds.
-
Record the bleeding time in seconds. A cut-off time (e.g., 1800 seconds) should be established to avoid excessive blood loss.
-
-
Data Analysis:
-
Compare the mean bleeding time of the this compound treated group with the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
-
Visualizations
Caption: Mechanism of this compound action in the coagulation cascade.
Caption: Experimental workflow for the tail transection bleeding time assay.
References
- 1. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences in anticoagulant and anti-Xa activity of this compound, a highly selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. This compound, an orally active factor Xa inhibitor, does not facilitate haemorrhage induced by tail transection or gastric ulcer at the effective doses in rat thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antithrombotic and hemorrhagic effects of this compound, a direct and selective factor Xa inhibitor: comparison with a direct thrombin inhibitor and antithrombin III-dependent anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an orally active, specific inhibitor of factor Xa, inhibits thrombosis without affecting bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a factor Xa inhibitor, this compound, in a novel rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Global anticoagulant effects of a synthetic anti-factor Xa inhibitor (this compound): implications for interventional use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eclinpath.com [eclinpath.com]
- 14. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
How to account for DX-9065a's effect on dilute Russell's viper venom time (dRVVT)
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the effects of the direct Factor Xa (FXa) inhibitor, DX-9065a, on dilute Russell's viper venom time (dRVVT) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the dRVVT assay?
A1: this compound is a synthetic, direct, and competitive inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] The dRVVT assay's principle relies on the ability of Russell's viper venom to directly activate Factor X to Factor Xa, initiating the common coagulation pathway.[4][5][6] this compound directly inhibits this newly formed FXa, leading to a dose-dependent prolongation of the dRVVT clotting time.[7] This interference can lead to a false-positive result for lupus anticoagulant (LA), as both the presence of an LA and a direct FXa inhibitor can prolong the dRVVT.[7][8]
Q2: What is the expected quantitative impact of this compound on dRVVT results?
A2: The presence of this compound causes a notable, concentration-dependent increase in dRVVT clotting times. The extent of this prolongation is significant and can mimic the effect of a lupus anticoagulant.
| This compound Concentration | dRVVT Clotting Time (seconds) |
| Control (0 µg/mL) | 32.2 |
| 12.5 µg/mL | 129.9 |
Data sourced from in vitro studies on the anticoagulant profile of this compound.
Studies have shown a dose-related prolongation of dRVVT in the concentration range of 0.04 to 5 µmol/mL of this compound.[7]
Q3: Are there methods to remove or neutralize the effect of this compound before dRVVT testing?
A3: Yes, several strategies can be employed to mitigate the interference of direct oral anticoagulants (DOACs) like this compound. One common approach is the use of commercially available DOAC-neutralizing agents. Products such as DOAC-Stop™ or DOAC-Remove™ are designed to adsorb DOACs from plasma samples prior to testing. While specific data on this compound removal is limited, these agents have shown effectiveness in removing other direct FXa inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly prolonged dRVVT screen time in a sample from a subject on an investigational anticoagulant. | The investigational compound may be a direct FXa inhibitor like this compound. | 1. Review the compound's mechanism of action. 2. If it is a direct FXa inhibitor, consider using a DOAC-neutralizing agent prior to re-testing. 3. Alternatively, if the drug's half-life is known, test a sample collected at the nadir (trough) concentration of the drug. |
| A "positive" lupus anticoagulant result in a sample containing this compound. | The prolonged dRVVT is likely due to the inhibitory effect of this compound on FXa, leading to a false-positive LA result. | 1. Acknowledge the potential for false-positive LA results in the presence of direct FXa inhibitors.[7][8] 2. If LA status is critical, re-test after treating the plasma with a DOAC-neutralizing agent. 3. International Society on Thrombosis and Haemostasis (ISTH) guidelines recommend caution when interpreting LA tests in patients on anticoagulants. |
| Inconsistent or variable dRVVT results with samples containing this compound. | This may be due to varying concentrations of this compound in the samples or incomplete neutralization of the inhibitor. | 1. Ensure consistent timing of sample collection in relation to drug administration. 2. If using a neutralizing agent, strictly follow the manufacturer's protocol for incubation time and sample-to-agent ratio. 3. Consider measuring the anti-Xa activity in the sample to correlate with the dRVVT results. |
Experimental Protocols
Standard Dilute Russell's Viper Venom Time (dRVVT) Assay
This protocol is based on the principles recommended by the International Society on Thrombosis and Haemostasis (ISTH) for lupus anticoagulant testing.
Principle: The dRVVT assay consists of three stages: a screen, a mix, and a confirmation. The screening test uses a low concentration of phospholipid to maximize sensitivity to lupus anticoagulants. If the screen is prolonged, a 1:1 mix with normal pooled plasma is performed to rule out a factor deficiency. The confirmatory test uses a high concentration of phospholipid to overcome the inhibitory effect of a lupus anticoagulant.
Specimen: Platelet-poor plasma.
Reagents:
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dRVVT Screen Reagent (containing Russell's viper venom and a low concentration of phospholipids)
-
dRVVT Confirm Reagent (containing Russell's viper venom and a high concentration of phospholipids)
-
Normal Pooled Plasma (NPP)
-
Calcium Chloride solution
Procedure:
-
Screening Test: a. Pre-warm the dRVVT Screen Reagent and Calcium Chloride to 37°C. b. Pipette 100 µL of patient plasma into a pre-warmed cuvette. c. Add 100 µL of the pre-warmed dRVVT Screen Reagent to the cuvette and incubate for 60 seconds at 37°C. d. Add 100 µL of pre-warmed Calcium Chloride to initiate clotting. e. Measure the time to clot formation. f. Repeat for Normal Pooled Plasma. g. Calculate the Screen Ratio: Patient Screen Time / NPP Screen Time. A ratio > 1.2 is typically considered prolonged.
-
Mixing Study (if Screen Ratio is prolonged): a. Prepare a 1:1 mix of patient plasma and NPP (e.g., 50 µL patient plasma + 50 µL NPP). b. Repeat the Screening Test procedure using the 1:1 mix. c. If the clotting time of the mix corrects to within the normal range, a factor deficiency is suspected. If it remains prolonged, an inhibitor is likely present.
-
Confirmatory Test (if Screen Ratio is prolonged and mixing study suggests an inhibitor): a. Pre-warm the dRVVT Confirm Reagent and Calcium Chloride to 37°C. b. Pipette 100 µL of patient plasma into a pre-warmed cuvette. c. Add 100 µL of the pre-warmed dRVVT Confirm Reagent and incubate for 60 seconds at 37°C. d. Add 100 µL of pre-warmed Calcium Chloride to initiate clotting. e. Measure the time to clot formation. f. Repeat for Normal Pooled Plasma. g. Calculate the Confirm Ratio: Patient Confirm Time / NPP Confirm Time. h. Calculate the Normalized Ratio: Screen Ratio / Confirm Ratio. A normalized ratio ≥ 1.2 is generally considered positive for a lupus anticoagulant.
Protocol for dRVVT Testing with DOAC-Neutralizing Agent
Principle: This protocol incorporates a pre-analytical step to remove this compound from the plasma sample before performing the standard dRVVT assay.
Materials:
-
DOAC-Stop™ or equivalent DOAC-neutralizing agent
-
Standard dRVVT assay reagents
Procedure:
-
Sample Pre-treatment: a. Add the manufacturer-specified amount of the DOAC-neutralizing agent to the patient plasma sample. b. Incubate the sample according to the manufacturer's instructions (typically involves mixing for a specified time). c. Centrifuge the sample to pellet the neutralizing agent. d. Carefully aspirate the treated plasma for testing.
-
dRVVT Assay: a. Perform the standard dRVVT assay (Screen, Mix, and Confirm steps) as described above using the treated plasma.
Visualizations
Caption: Coagulation cascade showing the point of dRVVT activation and this compound inhibition.
Caption: Experimental workflow for handling samples potentially containing this compound.
Caption: Logical relationship of the dRVVT screen and confirm steps.
References
- 1. Laboratory Diagnosis of the Lupus Anticoagulant | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 2. DRVVT [practical-haemostasis.com]
- 3. researchgate.net [researchgate.net]
- 4. UpToDate 2018 [sniv3r2.github.io]
- 5. sysmex-europe.com [sysmex-europe.com]
- 6. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 7. testcatalog.org [testcatalog.org]
- 8. heamostica.com [heamostica.com]
Technical Support Center: DX-9065a In Vivo Half-Life Extension Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo half-life of the direct factor Xa inhibitor, DX-9065a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo half-life a critical parameter?
A1: this compound is a potent and selective small molecule inhibitor of coagulation factor Xa (FXa), a key enzyme in the blood coagulation cascade.[1] Its in vivo half-life is a critical pharmacokinetic parameter that determines the duration of its anticoagulant effect, dosing frequency, and overall therapeutic efficacy. A short half-life may necessitate frequent administration to maintain therapeutic plasma concentrations, potentially leading to poor patient compliance and fluctuations in anticoagulant activity.
Q2: What are the known pharmacokinetic properties of this compound?
A2: Clinical studies in healthy volunteers have shown that intravenously administered this compound exhibits predictable and linear pharmacokinetics.[2] However, it has relatively low oral bioavailability, which can be a limiting factor for long-term oral therapy and may be indicative of challenges in maintaining a prolonged therapeutic effect.[1]
Q3: What are the primary strategies for extending the in vivo half-life of a small molecule inhibitor like this compound?
A3: The main strategies to improve the in vivo half-life of small molecules like this compound fall into two broad categories:
-
Chemical Modification: This involves altering the molecular structure of the drug itself. A prominent example is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, which increases the molecule's size and can shield it from metabolic enzymes and renal clearance.[3][4]
-
Formulation Strategies: This approach focuses on controlling the release of the drug into the systemic circulation. This can be achieved through the development of sustained-release oral formulations or long-acting injectable depots.
Q4: How does PEGylation extend the half-life of a drug?
A4: PEGylation increases the hydrodynamic radius of the drug molecule. This larger size can significantly reduce its clearance by the kidneys. Additionally, the PEG chains can create a protective layer around the drug, sterically hindering the approach of metabolic enzymes that would otherwise inactivate it. This combined effect leads to a longer circulation time in the bloodstream.[3][4]
Q5: What are sustained-release formulations and how can they improve the half-life of this compound?
A5: Sustained-release formulations are designed to release the active pharmaceutical ingredient (API) at a predetermined, slower rate over an extended period. For oral drugs, this can be achieved by embedding the drug in a matrix that slowly erodes or allows the drug to diffuse out gradually. This approach can help maintain therapeutic drug concentrations for a longer duration from a single dose, effectively extending the apparent half-life of the drug.
Troubleshooting Guides
Issue 1: Observed in vivo half-life of this compound is shorter than expected in our animal model.
-
Possible Cause 1: Rapid Metabolism.
-
Troubleshooting Step: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the animal species being used. This will help identify the primary metabolic pathways and the enzymes involved. Consider co-administration with a known inhibitor of the identified metabolic enzymes (in a research setting) to confirm their role in this compound clearance.
-
-
Possible Cause 2: Rapid Renal Clearance.
-
Troubleshooting Step: Analyze urine samples from the study animals to quantify the amount of unchanged this compound excreted. If a significant portion of the drug is cleared renally, strategies to increase its size, such as PEGylation, may be effective.
-
-
Possible Cause 3: Species-Specific Pharmacokinetics.
-
Troubleshooting Step: Compare your results with published pharmacokinetic data for this compound or similar factor Xa inhibitors in different species. Pharmacokinetic parameters can vary significantly between species.
-
Issue 2: PEGylated this compound shows a loss of in vitro potency.
-
Possible Cause 1: Steric Hindrance at the Active Site.
-
Troubleshooting Step: The site of PEG attachment is crucial. If the PEG chain is attached near the active binding site of this compound, it may interfere with its interaction with factor Xa. Synthesize and test different positional isomers of PEG-DX-9065a to identify a conjugation site that preserves potency.
-
-
Possible Cause 2: Inappropriate PEG Size.
-
Troubleshooting Step: The molecular weight of the PEG chain can impact activity. While larger PEGs are generally more effective at extending half-life, they can also cause greater steric hindrance. Test a range of PEG sizes to find the optimal balance between increased half-life and retained potency.
-
Issue 3: Sustained-release oral formulation of this compound shows poor and variable absorption.
-
Possible Cause 1: "Dose Dumping".
-
Troubleshooting Step: This is a rapid release of a large amount of the drug from the formulation. Review the composition of your formulation matrix. The polymer used may be too soluble or may be degrading too quickly in the gastrointestinal tract. Experiment with different polymers or polymer concentrations to achieve a more controlled release profile.
-
-
Possible Cause 2: Inconsistent Gastrointestinal Transit Time.
-
Troubleshooting Step: The release of the drug can be influenced by how long the formulation resides in different parts of the GI tract. Consider developing a gastro-retentive formulation that remains in the stomach for an extended period, allowing for more consistent drug release and absorption in the upper small intestine.
-
-
Possible Cause 3: Food Effect.
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Troubleshooting Step: The presence or absence of food can significantly alter the absorption of some drugs from sustained-release formulations.[5] Conduct pharmacokinetic studies in both fed and fasted states to assess the impact of food on your formulation's performance. If a significant food effect is observed, formulation adjustments may be necessary to ensure reliable absorption under different conditions.[5]
-
Quantitative Data
Due to the limited availability of specific preclinical in vivo half-life data for this compound, the following table presents pharmacokinetic parameters for Apixaban, a structurally and functionally similar oral direct factor Xa inhibitor, to provide a representative profile for researchers.
| Parameter | Rat | Dog | Chimpanzee |
| Volume of Distribution (Vd) | ~0.5 L/kg | ~0.2 L/kg | ~0.17 L/kg |
| Systemic Clearance (CL) | ~0.9 L/h/kg | ~0.04 L/h/kg | ~0.018 L/h/kg |
| Absolute Oral Bioavailability | ≥50% | ≥50% | ≥50% |
| Renal Clearance (% of Total CL) | 10-30% | 10-30% | 10-30% |
Data sourced from He et al., 2011.[6]
Experimental Protocols
Protocol 1: Determination of In Vivo Half-Life in Rats
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (200-250g).
-
Acclimatize the animals for at least 3 days before the experiment with free access to food and water.
-
Surgically implant catheters in the jugular vein (for blood sampling) and the femoral vein (for intravenous administration) under anesthesia. Allow for a 24-hour recovery period.
-
-
Drug Administration:
-
For intravenous administration, dissolve this compound in a suitable vehicle (e.g., saline, PEG400/water) and administer as a bolus injection via the femoral vein catheter.
-
For oral administration, formulate this compound in an appropriate vehicle and administer via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate the elimination half-life (t½) from the terminal phase of the concentration-time curve using non-compartmental analysis software. The half-life is calculated as t½ = 0.693 / k_el, where k_el is the elimination rate constant.
-
Protocol 2: General Procedure for PEGylation of this compound
-
Selection of PEG Reagent:
-
Choose an activated PEG reagent with a suitable molecular weight (e.g., 5, 10, or 20 kDa). The choice will depend on the desired half-life extension and the tolerance for potential loss of activity. Common activated PEGs include mPEG-NHS esters (for reaction with primary amines) or mPEG-maleimide (for reaction with free thiols).
-
-
Conjugation Reaction:
-
Dissolve this compound in an appropriate buffer at a pH that facilitates the reaction with the chosen activated PEG (e.g., a slightly alkaline pH for NHS ester reactions).
-
Add the activated PEG reagent to the this compound solution in a specific molar ratio (e.g., 1:1, 1:2).
-
Allow the reaction to proceed at room temperature or 4°C for a defined period (e.g., 2-24 hours) with gentle stirring.
-
-
Purification of the PEG-DX-9065a Conjugate:
-
Stop the reaction by adding a quenching agent if necessary.
-
Purify the PEG-DX-9065a conjugate from unreacted this compound and excess PEG reagent using techniques such as size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the product using methods like SDS-PAGE (if applicable), mass spectrometry, and HPLC.
-
Assess the in vitro activity of the purified PEG-DX-9065a conjugate in a factor Xa inhibition assay to determine any change in potency compared to the unmodified drug.
-
Visualizations
Caption: Role of this compound in the coagulation cascade.
Caption: Workflow for developing and evaluating half-life extended this compound.
Caption: Troubleshooting logic for short in vivo half-life of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 4. Extended Half-Life Coagulation Factors: A New Era in the Management of Hemophilia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of immediate‐release formulation with reliable absorption of rivaroxaban in various meal regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: In Vivo Efficacy of the Direct Factor Xa Inhibitor DX-9065a Versus the Veteran Anticoagulant Warfarin
For researchers and professionals in drug development, the quest for safer and more effective anticoagulants is a perpetual frontier. This guide provides a detailed, data-driven comparison of the in vivo efficacy of DX-9065a, a direct and selective inhibitor of Factor Xa, and warfarin, the long-standing vitamin K antagonist.
This publication synthesizes preclinical data from in vivo studies to offer a direct comparison of the antithrombotic efficacy and bleeding risk associated with this compound and warfarin. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways, this guide aims to provide an objective resource for evaluating these two anticoagulants.
Mechanisms of Action: A Tale of Two Pathways
The anticoagulant effects of this compound and warfarin stem from their distinct interactions with the coagulation cascade.
This compound is a synthetic, low-molecular-weight, direct competitive inhibitor of Factor Xa (FXa). By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, the central enzyme in clot formation. This targeted inhibition affects both free FXa and FXa bound within the prothrombinase complex.
Warfarin , a coumarin derivative, exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1)[1]. This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By depleting functional vitamin K, warfarin reduces the synthesis of active forms of Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S[1].
Comparative Efficacy: In Vivo Thrombosis Models
Direct comparative studies in rat models of thrombosis provide quantitative insights into the antithrombotic efficacy of this compound and warfarin.
Data Presentation
| Parameter | This compound | Warfarin | Animal Model | Reference |
| ID50 for Thrombus Inhibition | 21 mg/kg (oral) | 0.75 mg/kg (oral) | Rat Copper Wire-Inserted Arteriovenous (AV) Shunt | [1] |
| Effect on Bleeding Time | No significant prolongation at 10 or 30 mg/kg (oral) | Significant prolongation at 0.75 mg/kg (oral) | Rat Tail Transection | [1] |
| Blood Loss | No significant increase at 10 or 30 mg/kg (oral) | ~5-fold increase compared to control at 0.75 mg/kg (oral) | Rat Tail Transection | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the comparative data.
Rat Copper Wire-Inserted Arteriovenous (AV) Shunt Model
This model is designed to assess the antithrombotic efficacy of compounds in a scenario that mimics arterial thrombosis.
Protocol Details:
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: this compound or warfarin is administered orally at specified doses.
-
Anesthesia: Animals are anesthetized, commonly with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Procedure: The right carotid artery and left jugular vein are exposed and cannulated with polyethylene tubing.
-
Shunt Placement: An AV shunt is created by connecting the arterial and venous cannulas with a piece of polyethylene tubing containing a pre-weighed copper wire.
-
Thrombosis Induction: Blood is allowed to circulate through the shunt for a predetermined period, during which the copper wire serves as a thrombogenic surface.
-
Thrombus Measurement: After the circulation period, the copper wire with the formed thrombus is carefully removed and its wet weight is determined. The extent of thrombus inhibition is calculated by comparing the thrombus weight in treated animals to that in a vehicle-treated control group.
Rat Tail Transection Bleeding Time Model
This model is a standard method for assessing the hemorrhagic potential of anticoagulant and antiplatelet agents.
Protocol Details:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: The test compound (this compound or warfarin) is administered orally.
-
Anesthesia: The rat is anesthetized.
-
Procedure: The distal portion of the tail is transected at a standardized location.
-
Bleeding Time Measurement: The transected tail is immediately immersed in warm saline, and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded as the bleeding time.
-
Blood Loss Quantification: Blood loss can be quantified by measuring the amount of hemoglobin in the saline solution into which the tail was immersed.
Conclusion
The in vivo data from preclinical rat models demonstrates that while both this compound and warfarin are effective antithrombotic agents, they exhibit distinct profiles regarding their impact on hemostasis. This compound, at doses that produce significant antithrombotic effects, does not appear to prolong bleeding time or increase blood loss to the same extent as an effective antithrombotic dose of warfarin. This suggests a potentially wider therapeutic window for this compound. These findings underscore the importance of the targeted inhibition of Factor Xa as a strategy for developing anticoagulants with an improved safety profile compared to traditional vitamin K antagonists. Further research and clinical trials are essential to translate these preclinical observations into therapeutic benefits for patients.
References
A Head-to-Head Comparison of DX-9065a with Other Direct Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), particularly the direct Factor Xa (FXa) inhibitors. These agents offer significant advantages over traditional therapies, including a predictable anticoagulant response and a reduced need for routine monitoring. DX-9065a, a potent and selective direct FXa inhibitor, has been a subject of extensive preclinical and early clinical research. This guide provides a head-to-head comparison of this compound with other prominent direct FXa inhibitors: rivaroxaban, apixaban, and edoxaban. The information is compiled from various in vitro studies to offer a comparative overview of their biochemical and anticoagulant properties.
Disclaimer: The data presented below are compiled from multiple independent studies. Direct head-to-head comparative studies evaluating all four compounds under identical experimental conditions are limited. Therefore, variations in experimental methodologies should be considered when interpreting these results.
Chemical Structures
The chemical structures of this compound and the comparator direct Xa inhibitors are depicted below.
| Inhibitor | Chemical Structure |
| This compound |
|
| Rivaroxaban |
|
| Apixaban |
|
| Edoxaban |
|
Quantitative Comparison of In Vitro Activity
The following tables summarize the key in vitro pharmacological parameters of this compound, rivaroxaban, apixaban, and edoxaban. These parameters are crucial for understanding the potency, selectivity, and anticoagulant effects of these inhibitors.
Table 1: Inhibition of Factor Xa and Other Serine Proteases
This table presents the inhibition constants (Ki) for Factor Xa and the selectivity of the inhibitors against other key serine proteases involved in and outside of the coagulation cascade. A lower Ki value indicates higher potency. High selectivity for FXa over other proteases is a desirable characteristic to minimize off-target effects.
| Inhibitor | Ki for Factor Xa (nM) | Selectivity (Ki for other proteases in µM) |
| This compound | 41[1] | Thrombin: >2000, Trypsin: 0.62, Plasmin: 23, t-PA: 21, Plasma Kallikrein: 2.3[1] |
| Rivaroxaban | 0.4 | Data from various sources suggest high selectivity for FXa over other serine proteases. |
| Apixaban | 0.08 | Highly selective for FXa, with Ki values for other proteases like thrombin being significantly higher. |
| Edoxaban | 0.561 | Demonstrates high selectivity for Factor Xa. |
Table 2: In Vitro Anticoagulant Effects
This table summarizes the effects of the inhibitors on standard in vitro coagulation assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). These assays measure the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively. The data is presented as the concentration required to double the baseline clotting time.
| Inhibitor | Concentration to Double Prothrombin Time (µM) | Concentration to Double Activated Partial Thromboplastin Time (µM) |
| This compound | 0.52[1] | 0.97[1] |
| Rivaroxaban | Data not available in a directly comparable format. | Data not available in a directly comparable format. |
| Apixaban | Data not available in a directly comparable format. | Data not available in a directly comparable format. |
| Edoxaban | Data not available in a directly comparable format. | Data not available in a directly comparable format. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for the in vitro coagulation assays.
Prothrombin Time (PT) Assay
Principle: The PT assay assesses the extrinsic and common pathways of coagulation. It measures the time taken for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium.
Methodology:
-
Plasma Preparation: Whole blood is collected in a tube containing a sodium citrate anticoagulant (typically 3.2%). The blood is then centrifuged to obtain platelet-poor plasma.
-
Assay Procedure:
-
A specific volume of the platelet-poor plasma is pipetted into a test tube and incubated at 37°C.
-
A pre-warmed thromboplastin reagent is added to the plasma.
-
Calcium chloride is then added to initiate the coagulation cascade.
-
The time from the addition of calcium chloride to the formation of a visible fibrin clot is measured, typically using an automated coagulometer.
-
-
Data Analysis: The clotting time in seconds is recorded. For inhibitor studies, various concentrations of the inhibitor are added to the plasma, and the concentration-dependent prolongation of the PT is determined.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. It measures the time taken for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin reagent (phospholipids), and calcium.
Methodology:
-
Plasma Preparation: Similar to the PT assay, platelet-poor plasma is prepared from citrated whole blood.
-
Assay Procedure:
-
A specific volume of platelet-poor plasma is incubated at 37°C with a contact activator and a partial thromboplastin reagent for a defined period.
-
Pre-warmed calcium chloride is then added to initiate coagulation.
-
The time from the addition of calcium chloride to the formation of a fibrin clot is measured.
-
-
Data Analysis: The clotting time in seconds is recorded. The effect of different concentrations of the inhibitor on the aPTT is measured to determine its anticoagulant activity in the intrinsic pathway.
Chromogenic Anti-Xa Assay
Principle: This assay directly measures the inhibitory activity of a substance against Factor Xa. It utilizes a synthetic chromogenic substrate that is specifically cleaved by Factor Xa to release a colored product. The amount of color produced is inversely proportional to the amount of Factor Xa inhibition.
Methodology:
-
Reaction Mixture: A known amount of purified Factor Xa is incubated with the plasma sample containing the inhibitor.
-
Substrate Addition: A chromogenic substrate for Factor Xa is added to the mixture.
-
Colorimetric Measurement: The residual Factor Xa activity cleaves the substrate, releasing a chromophore. The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The level of Factor Xa inhibition is calculated by comparing the rate of color change in the presence of the inhibitor to that of a control sample without the inhibitor. A standard curve can be generated using known concentrations of the inhibitor to quantify its anti-Xa activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the coagulation cascade, the mechanism of action of direct Xa inhibitors, and a typical experimental workflow for their evaluation.
Caption: The Coagulation Cascade.
Caption: Mechanism of Action of Direct Xa Inhibitors.
Caption: In Vitro Evaluation Workflow.
Conclusion
References
Validating the Inhibitory Effect of DX-9065a: A Comparative Guide Using a Purified Factor Xa Assay
For researchers and professionals in drug development, accurately characterizing the inhibitory potential of novel anticoagulant compounds is paramount. This guide provides a comparative analysis of DX-9065a, a direct inhibitor of Factor Xa, against other commercially available Factor Xa inhibitors.[1] The comparison is based on their inhibitory constants (Ki) determined through a purified Factor Xa chromogenic assay. Detailed experimental protocols and visual representations of the underlying biochemical pathway and experimental workflow are included to facilitate replication and understanding.
Performance Comparison of Factor Xa Inhibitors
The inhibitory potency of this compound and its alternatives was evaluated by determining their inhibition constants (Ki) against purified human Factor Xa. A lower Ki value signifies a higher binding affinity and more potent inhibition. The data presented in Table 1 summarizes the Ki values obtained from in vitro studies.
| Compound | Type of Inhibitor | Inhibition Constant (Ki) against Factor Xa |
| This compound | Direct, Competitive | ~10-20 nM[1], 26 nM[1] |
| Apixaban | Direct, Competitive, Reversible | 0.08 nM |
| Rivaroxaban | Direct, Competitive, Reversible | 0.4 nM |
| Edoxaban | Direct, Competitive, Reversible | 0.55 nM |
Table 1: Comparison of inhibitory constants (Ki) of various Factor Xa inhibitors. Data represents values obtained from purified Factor Xa assays.
Experimental Protocols
The following section details the methodology for determining the inhibitory effect of compounds on Factor Xa activity using a purified enzyme chromogenic assay.
Principle
The assay quantifies the ability of an inhibitor to block the enzymatic activity of purified Factor Xa. In the absence of an inhibitor, Factor Xa cleaves a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically. The presence of an inhibitor reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration and potency.
Materials and Reagents
-
Purified Human Factor Xa
-
Chromogenic Factor Xa Substrate (e.g., S-2222™)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
Test compounds (this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Assay Procedure
-
Reagent Preparation : Prepare a stock solution of purified human Factor Xa in the assay buffer. Dilute the chromogenic substrate in the assay buffer to the recommended working concentration. Prepare a serial dilution of the test compounds (this compound and alternatives) in the assay buffer.
-
Assay Reaction : a. To each well of a 96-well microplate, add a fixed volume of the assay buffer. b. Add a specific volume of the test compound dilution or vehicle control to the respective wells. c. Add a defined amount of purified human Factor Xa to each well to initiate the pre-incubation. d. Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to Factor Xa.
-
Chromogenic Reaction : a. Following the pre-incubation, add the chromogenic Factor Xa substrate to each well to start the enzymatic reaction. b. Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Data Acquisition : a. Measure the absorbance at 405 nm at regular intervals for a defined period (e.g., 10-30 minutes) to monitor the kinetic progress of the reaction.
-
Data Analysis : a. Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of Factor Xa activity) by fitting the data to a suitable dose-response curve. d. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors, taking into account the concentration and Michaelis constant (Km) of the substrate.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
References
DX-9065a: A Comparative Analysis of Serine Protease Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of DX-9065a, a potent and selective Factor Xa inhibitor, against a panel of other serine proteases. The data presented herein is crucial for assessing the specificity of this compound and understanding its potential off-target effects.
Executive Summary
This compound is a synthetic, low-molecular-weight, direct competitive inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] Its primary mechanism of action involves the direct and reversible inhibition of FXa, thereby exerting a strong anticoagulant effect.[1][2][3] This targeted action makes it a compound of interest for antithrombotic therapies.[4][5] A key aspect of its preclinical evaluation is its selectivity, or its propensity to interact with other structurally related serine proteases. This guide summarizes the available data on the cross-reactivity of this compound.
Comparative Inhibition Data
The selectivity of this compound has been quantified through the determination of its inhibition constants (Ki) against a range of human serine proteases. The data clearly indicates a high degree of selectivity for Factor Xa.
| Serine Protease | Ki (nM) | Selectivity vs. Factor Xa |
| Factor Xa | 41 | - |
| Trypsin | 620 | 15-fold |
| Plasma Kallikrein | 2,300 | 56-fold |
| Tissue-type Plasminogen Activator (t-PA) | 21,000 | 512-fold |
| Plasmin | 23,000 | 561-fold |
| Tissue Kallikrein | 1,000,000 | 24,390-fold |
| Thrombin | >2,000,000 | >48,780-fold |
| Chymotrypsin | >2,000,000 | >48,780-fold |
Data sourced from: Thrombosis and Haemostasis, 1994.[6][7]
Experimental Protocols
The determination of the inhibition constants for this compound against various serine proteases was conducted using in vitro kinetic studies. A summary of the likely experimental approach is provided below.
Objective: To determine the inhibitory activity (Ki) of this compound against a panel of purified human serine proteases.
Materials:
-
Enzymes: Purified human Factor Xa, thrombin, trypsin, chymotrypsin, plasmin, tissue-type plasminogen activator (t-PA), plasma kallikrein, and tissue kallikrein.
-
Inhibitor: this compound.
-
Substrates: Corresponding chromogenic substrates for each serine protease.
-
Buffer: Physiologically relevant buffer (e.g., Tris-HCl) at a specific pH (e.g., 7.4).
-
Instrumentation: Spectrophotometer or plate reader capable of measuring absorbance changes over time.
Methodology:
-
Enzyme and Inhibitor Pre-incubation: A fixed concentration of each serine protease is pre-incubated with varying concentrations of this compound for a defined period to allow for binding equilibrium to be reached.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific chromogenic substrate.
-
Kinetic Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The inhibition constant (Ki) is then determined by fitting the data to an appropriate enzyme inhibition model, such as the Michaelis-Menten equation for competitive inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: Logical relationship of this compound's inhibitory action.
References
- 1. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound, a novel direct factor Xa antagonist, in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of factor Xa by the synthetic inhibitor this compound causes strong anticoagulant and antiplatelet actions in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DX 9065A a novel, synthetic, selective and orally active inhibitor of factor Xa: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an orally active, specific inhibitor of factor Xa, inhibits thrombosis without affecting bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
A Comparative Analysis of the Anticoagulant Profiles of DX-9065a and Argatroban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anticoagulant profiles of two distinct synthetic anticoagulants: DX-9065a, a direct factor Xa inhibitor, and argatroban, a direct thrombin inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting a comprehensive overview of their mechanisms of action, potency, and effects on standard coagulation assays, supported by experimental data and detailed methodologies.
Introduction
The development of targeted anticoagulants has revolutionized the management of thromboembolic disorders. Unlike traditional anticoagulants such as warfarin or heparin, which have broader mechanisms of action, direct oral anticoagulants (DOACs) and other targeted parenteral agents offer more predictable pharmacokinetic and pharmacodynamic profiles. This guide focuses on a comparative evaluation of this compound, a potent and selective direct inhibitor of factor Xa (FXa), and argatroban, a synthetic direct thrombin inhibitor (DTI). Understanding the nuances of their anticoagulant effects is crucial for their potential therapeutic applications and for the development of next-generation antithrombotic agents.
Mechanism of Action
This compound and argatroban exert their anticoagulant effects by targeting different key enzymes in the coagulation cascade.
This compound is a non-peptidic, orally active, and competitive direct inhibitor of Factor Xa.[1] Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By directly binding to the active site of Factor Xa, this compound effectively blocks this conversion, thereby inhibiting thrombin generation.[1][2]
Argatroban , a synthetic derivative of L-arginine, is a direct thrombin inhibitor.[3] It reversibly binds to the active site of thrombin (Factor IIa), the final effector enzyme of the coagulation cascade.[3] This binding inhibits thrombin-mediated conversion of fibrinogen to fibrin, activation of clotting factors V, VIII, and XIII, and platelet aggregation.[3][4]
Comparative Anticoagulant Profile
The anticoagulant effects of this compound and argatroban have been evaluated in various in vitro and ex vivo studies. The following tables summarize their key pharmacological parameters and their effects on standard coagulation assays.
| Parameter | This compound | Argatroban | Reference |
| Target | Factor Xa | Thrombin (Factor IIa) | [1][3] |
| Mechanism | Direct, competitive inhibitor | Direct, reversible inhibitor | [1][3] |
| Ki for Target Enzyme | 41 nM (for human Factor Xa) | 40 nM (for human Thrombin) | [1][4] |
Table 1: Key Pharmacological Parameters of this compound and Argatroban
| Coagulation Assay | Effect of this compound | Effect of Argatroban | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Prolonged | [1][3] |
| Prothrombin Time (PT) | Prolonged | Prolonged | [1][3] |
| Thrombin Time (TT) | No significant effect | Markedly prolonged | [3][5] |
| Anti-Xa Activity | Increased | No effect | [1][4] |
| Anti-IIa Activity | No effect | Increased | [1][4] |
Table 2: Effects of this compound and Argatroban on Coagulation Assays
| Parameter | This compound | Argatroban | Reference |
| Concentration to Double aPTT | 0.97 µM | ~0.5-1.0 µg/mL (~1-2 µM)* | [1][6] |
| Concentration to Double PT | 0.52 µM | Not typically monitored by PT | [1] |
| Selectivity for Target vs. Thrombin | > 48,000-fold | N/A | [1] |
| Selectivity for Target vs. Factor Xa | N/A | Little to no effect | [4] |
Table 3: Comparative Potency and Selectivity *Estimated from therapeutic infusion rates and target aPTT prolongation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of coagulation.
Principle: The clotting time of plasma is measured after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid reagent, followed by recalcification.
Protocol:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Prepare aPTT reagent containing a contact activator and phospholipids according to the manufacturer's instructions. Prepare 0.025 M calcium chloride solution.
-
Assay Procedure: a. Pre-warm the PPP sample and reagents to 37°C. b. To a test tube, add 100 µL of PPP and 100 µL of the aPTT reagent. c. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes). d. Add 100 µL of pre-warmed calcium chloride solution to initiate clotting. e. Simultaneously start a timer and measure the time until a fibrin clot is formed.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
Principle: The clotting time of plasma is determined after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.
-
Reagent Preparation: Reconstitute the thromboplastin reagent, which contains tissue factor and calcium, according to the manufacturer's instructions.
-
Assay Procedure: a. Pre-warm the PPP sample and thromboplastin reagent to 37°C. b. To a test tube, add 100 µL of PPP. c. Add 200 µL of the pre-warmed thromboplastin reagent to the PPP. d. Simultaneously start a timer and measure the time until a fibrin clot is formed.
Chromogenic Factor Xa Inhibition Assay
This assay specifically measures the activity of Factor Xa inhibitors.
Principle: A known amount of Factor Xa is added to a plasma sample containing the inhibitor. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product that is quantified spectrophotometrically. The amount of color produced is inversely proportional to the inhibitor concentration.
Protocol:
-
Sample and Reagent Preparation: Prepare platelet-poor plasma (PPP). Reconstitute Factor Xa reagent and a chromogenic substrate specific for Factor Xa.
-
Assay Procedure: a. In a microplate well, add the PPP sample containing the Factor Xa inhibitor. b. Add a known excess of Factor Xa reagent and incubate. c. Add the chromogenic substrate. d. Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. e. Calculate the inhibitor concentration based on a standard curve.
Chromogenic Thrombin (Factor IIa) Inhibition Assay
This assay is used to quantify the activity of direct thrombin inhibitors.
Principle: Similar to the anti-Xa assay, a known amount of thrombin is added to a plasma sample with the inhibitor. The residual thrombin activity is determined by the rate of cleavage of a thrombin-specific chromogenic substrate.
Protocol:
-
Sample and Reagent Preparation: Prepare platelet-poor plasma (PPP). Reconstitute thrombin reagent and a chromogenic substrate specific for thrombin.
-
Assay Procedure: a. In a microplate well, add the PPP sample containing the thrombin inhibitor. b. Add a known excess of thrombin reagent and incubate. c. Add the chromogenic substrate. d. Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time. e. Determine the inhibitor concentration from a standard curve.
Discussion and Conclusion
This comparative analysis highlights the distinct anticoagulant profiles of this compound and argatroban, stemming from their specific targets in the coagulation cascade.
This compound demonstrates high selectivity for Factor Xa, leading to a potent anticoagulant effect characterized by the prolongation of both aPTT and PT.[1] Its minimal effect on thrombin time underscores its specific mechanism of action.[5] The concentration required to double the aPTT and PT provides a quantitative measure of its potency in global coagulation assays.
In contrast, argatroban's direct inhibition of thrombin results in a pronounced prolongation of the aPTT and, most notably, the thrombin time.[3] While it also affects the PT, the aPTT is the primary laboratory parameter used for monitoring its therapeutic effect.[3] A study comparing the two showed that while both prolonged clotting time, argatroban had a stronger inhibitory effect on endogenous thrombin potential, especially at higher tissue factor concentrations.[2]
The choice between a Factor Xa inhibitor and a direct thrombin inhibitor for therapeutic development depends on the desired pharmacological profile, including the balance between antithrombotic efficacy and bleeding risk. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further investigate these and other novel anticoagulants. The provided visualizations of the coagulation pathway and experimental workflow serve to clarify these complex processes and aid in the design of future studies.
References
- 1. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the different modes of action of the anticoagulant protease inhibitors this compound and Argatroban. I. Effects on thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global anticoagulant effects of a synthetic anti-factor Xa inhibitor (this compound): implications for interventional use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound, argatroban, and synthetic pentasaccharide on tissue thromboplastin inhibition test and dilute Russell's viper venom test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. Effect of argatroban on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Showdown: DX-9065a Versus Low Molecular Weight Heparin in Anticoagulation
A detailed comparison for researchers and drug development professionals on the in vitro performance of the direct Factor Xa inhibitor, DX-9065a, and the widely used Low Molecular Weight Heparin (LMWH). This guide synthesizes available experimental data to provide an objective overview of their mechanisms, anticoagulant activities, and effects on key coagulation parameters.
In the landscape of anticoagulant therapy, the quest for more targeted, predictable, and safer agents is a continuous endeavor. This guide provides an in vitro comparison of two significant players in this field: this compound, a synthetic, direct, and competitive inhibitor of Factor Xa (FXa), and Low Molecular Weight Heparin (LMWH), an established class of indirect anticoagulants. By examining their distinct mechanisms of action and performance in key laboratory assays, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to inform their work in the field of thrombosis and hemostasis.
Mechanisms of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and LMWH lies in their approach to inhibiting the coagulation cascade.
This compound acts as a direct inhibitor of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. It binds directly to the active site of FXa, preventing it from converting prothrombin to thrombin, the final key enzyme in the clotting process. This direct action is independent of other plasma cofactors.[1][2]
Low Molecular Weight Heparin (LMWH) , on the other hand, is an indirect inhibitor. Its anticoagulant effect is mediated through its interaction with antithrombin (AT), a natural anticoagulant protein in the plasma. LMWH binds to AT, inducing a conformational change that accelerates the inactivation of Factor Xa by AT. Unlike unfractionated heparin, LMWHs have a more pronounced effect on Factor Xa than on thrombin.
References
A Comparative Analysis of Thrombin Generation Inhibition: DX-9065a versus Rivaroxaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two direct factor Xa (FXa) inhibitors, DX-9065a and rivaroxaban, on thrombin generation. By examining their mechanisms of action, inhibitory profiles, and supporting experimental data, this document aims to offer an objective resource for researchers in the field of anticoagulation.
Introduction
Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin and the activation of platelets, leading to clot formation. Consequently, the inhibition of thrombin generation is a key strategy in anticoagulant therapy. Both this compound and rivaroxaban are potent, direct inhibitors of FXa, a critical component of the prothrombinase complex that catalyzes the conversion of prothrombin to thrombin.[1] While both compounds share the same molecular target, their specific interactions and resulting effects on the dynamics of thrombin generation may differ. This guide explores these differences through a review of available in vitro and ex vivo data.
Mechanism of Action
Both this compound and rivaroxaban exert their anticoagulant effects by directly binding to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin.[1] This inhibition occurs with both free FXa and FXa that is incorporated into the prothrombinase complex. The prothrombinase complex, consisting of FXa, Factor Va, calcium ions, and a phospholipid surface, is responsible for the explosive burst of thrombin generation required for clot formation.
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition for both this compound and rivaroxaban.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and rivaroxaban on Factor Xa and thrombin generation. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Factor Xa and Prothrombinase
| Parameter | This compound | Rivaroxaban | Reference |
| Ki (Factor Xa) | 41 nM | 0.4 nM | [2] |
| Ki (Prothrombinase - competitive) | ~10-20 nM | - | [1] |
| Ki (Prothrombinase - non-competitive, prothrombin activation) | ~26 nM | - | [1] |
| IC50 (Prothrombinase-bound FXa) | - | 2.1 nM | |
| IC50 (Clot-associated FXa) | - | 75 nM |
Table 2: Inhibition of Thrombin Generation
| Parameter | This compound | Rivaroxaban | Reference |
| Thrombin Generation Suppression | 73.9% at 0.20 µM (in purified system) | - | [3] |
| IC50 (Rate of F1+2 formation in whole blood) | - | 60 nM | |
| IC50 (Thrombin generation in platelet-rich plasma) | - | 10 nM | |
| C50 (ETP in human plasma, -TM) | - | 284 ng/mL | |
| C50 (ETP in human plasma, +TM) | - | 19.4 ng/mL | |
| C50 (Peak Thrombin in human plasma, -TM) | - | 33.2 ng/mL | |
| C50 (Peak Thrombin in human plasma, +TM) | - | 13.8 ng/mL | |
| Effect on Endogenous Thrombin Potential (ETP) | Inhibition observed, but less potent than argatroban | Dose-dependent reduction | [4] |
F1+2: Prothrombin fragment 1+2; ETP: Endogenous Thrombin Potential; TM: Thrombomodulin.
Experimental Protocols
The data presented in this guide were derived from various experimental assays designed to measure thrombin generation. A generalized workflow for a typical in vitro thrombin generation assay is outlined below.
General Protocol for In Vitro Thrombin Generation Assay
-
Sample Preparation: Platelet-poor plasma (PPP) or platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.
-
Assay Initiation: A trigger, typically a combination of tissue factor (TF) and phospholipids, is added to the plasma sample in a microplate well to initiate coagulation.
-
Substrate Addition: A fluorogenic or chromogenic substrate for thrombin is added to the reaction mixture.
-
Signal Detection: The generation of thrombin is monitored over time by measuring the cleavage of the substrate, which results in a fluorescent or colorimetric signal. This is typically done using a microplate reader at 37°C.
-
Data Analysis: A thrombin generation curve is generated, from which several parameters are derived, including:
-
Lag Time: The time until the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
-
The following diagram illustrates a typical experimental workflow for a thrombin generation assay.
Discussion of Comparative Effects
Based on the available data, both this compound and rivaroxaban are effective inhibitors of thrombin generation.
This compound:
-
Demonstrates competitive inhibition of the prothrombinase complex with Ki values in the low nanomolar range.[1]
-
Acts as a non-competitive inhibitor of prothrombin activation by the prothrombinase complex.[1]
-
In a purified system, a 0.20 µM concentration of this compound suppressed thrombin generation by 73.9%.[3]
-
Studies in patients with stable coronary artery disease showed that this compound reduces thrombin generation, as measured by prothrombin activation fragment 1.2 (F1.2) levels, in a concentration-dependent manner.[5]
-
One study comparing this compound to the direct thrombin inhibitor argatroban found that argatroban was a more potent inhibitor of endogenous thrombin potential.[4]
Rivaroxaban:
-
Exhibits potent inhibition of prothrombinase-bound and clot-associated FXa with IC50 values of 2.1 nM and 75 nM, respectively.
-
Effectively reduces thrombin generation in both platelet-poor and platelet-rich plasma, prolonging the initiation phase and reducing the thrombin burst.
-
Demonstrates a concentration-dependent reduction in ETP and peak thrombin, with C50 values in the low to mid-nanomolar range, particularly in the presence of thrombomodulin.
-
In ex vivo studies of patients with venous thromboembolism, rivaroxaban significantly reduced ETP and peak thrombin and prolonged the lag time compared to normal controls.
Comparative Insights: While a direct, head-to-head comparison in the same assay is lacking in the reviewed literature, the available data suggest that both compounds are potent inhibitors of thrombin generation. Rivaroxaban has been more extensively characterized in various thrombin generation assays, with a wealth of data on its effects on ETP, peak thrombin, and lag time. The data for this compound, while demonstrating clear inhibition of thrombin generation, is less detailed in terms of these specific parameters from standardized in vitro assays. The computer modeling study suggests a similar mechanism of action, which is expected given they are both direct FXa inhibitors.
Conclusion
Both this compound and rivaroxaban are effective direct Factor Xa inhibitors that significantly impede thrombin generation. Rivaroxaban has been extensively studied, and a substantial body of quantitative data exists to characterize its inhibitory profile on various thrombin generation parameters. While this compound has also been shown to be a potent inhibitor of the prothrombinase complex and to reduce thrombin generation, more detailed, direct comparative studies using standardized thrombin generation assays would be beneficial to delineate the subtle differences in their inhibitory profiles. For researchers and drug development professionals, the choice between these or similar compounds would likely depend on a range of factors including pharmacokinetic profiles, oral bioavailability, and clinical efficacy and safety data, in addition to their direct effects on thrombin generation.
References
- 1. This compound inhibition of factor Xa and the prothrombinase complex: mechanism of inhibition and comparison with therapeutic heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the different modes of action of the anticoagulant protease inhibitors this compound and Argatroban. I. Effects on thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the novel direct factor Xa inhibitor this compound on thrombin generation and inhibition among patients with stable atherosclerotic coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
DX-9065a: A Favorable Antithrombotic Profile with Reduced Bleeding Risk Compared to Traditional Anticoagulants
For Immediate Release
A comprehensive evaluation of the novel, direct Factor Xa (FXa) inhibitor, DX-9065a, demonstrates a significantly wider therapeutic window, showcasing potent antithrombotic efficacy with a markedly lower propensity for bleeding compared to established anticoagulants such as warfarin and heparin. This guide synthesizes key preclinical data, offering researchers, scientists, and drug development professionals a detailed comparison of this compound's performance and the experimental protocols supporting these findings.
This compound is a synthetic, orally active, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin to thrombin.[1][2] By directly targeting FXa, this compound effectively blocks the amplification of the coagulation cascade, thereby preventing thrombus formation.[1] Preclinical studies in various animal models have consistently highlighted its potent antithrombotic effects.[1][2]
Comparative Efficacy: Antithrombotic Activity
In a key comparative study using a rat arteriovenous (AV) shunt thrombosis model, this compound demonstrated potent, dose-dependent inhibition of thrombus formation. The dose required to achieve 50% inhibition of thrombus formation (ID50) was determined to be 21 mg/kg when administered orally.[3] This provides a benchmark for its antithrombotic potency.
Superior Safety Profile: Bleeding Risk Assessment
A significant advantage of this compound lies in its favorable safety profile, particularly concerning bleeding complications, a primary concern with all anticoagulant therapies. In a rat tail transection model, oral administration of this compound at doses of 10 mg/kg and 30 mg/kg did not significantly increase bleeding time or blood loss compared to the control group.[3] This is in stark contrast to warfarin, which at its effective antithrombotic dose (ID50 of 0.75 mg/kg), facilitated a five-fold increase in blood loss.[3]
Further investigation in a rat gastrointestinal hemorrhage model revealed that warfarin, at its therapeutic dose, doubled the amount of blood loss. Conversely, this compound, even at doses exceeding its effective antithrombotic concentration, did not significantly increase gastric bleeding.[3]
Another study comparing intravenous this compound to other anticoagulants found that the dose of this compound required for 50% inhibition of thrombus formation was 0.27 mg/kg/h.[1] Importantly, this compound did not prolong the transection bleeding time at doses up to 7.78 mg/kg/h, a dose approximately 28 times its effective antithrombotic dose.[1] In the same study, both argatroban (a direct thrombin inhibitor) and AT III-dependent anticoagulants (heparins) were found to prolong bleeding time at doses only slightly higher than their effective antithrombotic doses.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical studies, providing a clear comparison of the antithrombotic and bleeding effects of this compound, warfarin, and other anticoagulants.
Table 1: Antithrombotic Potency in Rat AV Shunt Model
| Anticoagulant | Route of Administration | ID50 (50% Inhibition of Thrombus Formation) |
| This compound | Oral | 21 mg/kg[3] |
| Warfarin | Oral | 0.75 mg/kg[3] |
| This compound | Intravenous | 0.27 mg/kg/h[1] |
Table 2: Comparative Effects on Bleeding in Rats
| Anticoagulant | Dose | Bleeding Model | Effect on Bleeding |
| This compound | 10 mg/kg (oral) | Tail Transection | No significant increase in blood loss[3] |
| This compound | 30 mg/kg (oral) | Tail Transection | No significant increase in blood loss[3] |
| Warfarin | 0.75 mg/kg (oral) | Tail Transection | ~5-fold increase in blood loss[3] |
| This compound | 10 or 30 mg/kg (oral) | Gastrointestinal | No significant increase in blood loss[3] |
| Warfarin | 0.75 mg/kg (oral) | Gastrointestinal | ~2-fold increase in blood loss[3] |
| This compound | up to 7.78 mg/kg/h (i.v.) | Tail Transection | No prolongation of bleeding time[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Coagulation cascade and points of intervention for various anticoagulants.
Caption: Experimental workflow for assessing antithrombotic to bleeding ratio.
Experimental Protocols
Arteriovenous (AV) Shunt Thrombosis Model in Rats
This model is utilized to evaluate the in vivo antithrombotic efficacy of anticoagulant compounds.
-
Animal Preparation: Male rats are anesthetized. The left carotid artery and right jugular vein are cannulated.
-
Shunt Placement: An arteriovenous shunt is created by connecting the cannulated artery and vein with a silicone tube containing a copper wire.
-
Drug Administration: The test compound (e.g., this compound, warfarin) or vehicle is administered to the animals, typically via oral gavage or intravenous infusion, prior to the initiation of thrombosis.
-
Thrombosis Induction and Measurement: Blood is allowed to flow through the shunt for a predetermined period. The copper wire induces thrombus formation. After the specified time, the shunt is removed, and the thrombus formed on the copper wire is carefully dissected and weighed.
-
Efficacy Calculation: The weight of the thrombus in the treated group is compared to that of the vehicle-treated control group to calculate the percentage of thrombus inhibition.
Tail Transection Bleeding Time Model in Rats
This model is a standard method for assessing the bleeding risk associated with anticoagulant and antiplatelet agents.
-
Animal Preparation: Rats are anesthetized and placed in a restraining device.
-
Drug Administration: The test compound or vehicle is administered at specified doses and routes.
-
Tail Transection: A standardized incision is made on the rat's tail, typically a few millimeters from the tip, using a scalpel or a template device.
-
Bleeding Measurement: The bleeding time is recorded from the moment of transection until the cessation of bleeding. Blood loss can also be quantified by collecting the blood on a pre-weighed filter paper or by measuring the hemoglobin content in the saline in which the tail is immersed.
-
Data Analysis: The bleeding time and blood loss in the treated groups are compared to the control group to determine the hemorrhagic potential of the test compound.
Conclusion
The presented data strongly suggest that this compound possesses a superior antithrombotic-to-bleeding ratio compared to warfarin and heparin in preclinical models. Its ability to effectively inhibit thrombosis without a corresponding increase in bleeding at therapeutic doses marks a significant advancement in the development of safer anticoagulants. These findings underscore the potential of direct and selective Factor Xa inhibition as a promising strategy for the management of thrombotic disorders, offering a wider therapeutic window and a potentially improved clinical safety profile. Further clinical investigations are warranted to translate these promising preclinical results into patient care.
References
- 1. Antithrombotic and hemorrhagic effects of this compound, a direct and selective factor Xa inhibitor: comparison with a direct thrombin inhibitor and antithrombin III-dependent anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active, specific inhibitor of factor Xa, inhibits thrombosis without affecting bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an orally active factor Xa inhibitor, does not facilitate haemorrhage induced by tail transection or gastric ulcer at the effective doses in rat thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of DX-9065a in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of DX-9065a, a synthetic, low molecular weight, direct, and competitive inhibitor of factor Xa.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of laboratory chemical waste.[2][3][4][5][6]
1. Waste Segregation and Collection:
-
Do Not Dispose Down the Drain: this compound, like most laboratory chemicals, should not be disposed of down the sink.[3][5] Aqueous waste may only be drain-disposed if it meets specific criteria of low toxicity, high water solubility, and moderate pH, which is unlikely for a research compound.[2][6]
-
Designated Hazardous Waste Containers: Collect all this compound waste in a designated, properly labeled hazardous waste container.[5][7] The container must be compatible with the chemical and in good condition.
-
Segregate Incompatible Wastes: Store this compound waste separately from other incompatible chemical waste streams to prevent dangerous reactions.[2][5] For example, keep it separate from strong acids, bases, and oxidizers.[2]
2. Container Labeling and Storage:
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all constituents of the waste, including any solvents used.
-
Secure Storage: Keep the waste container securely closed except when adding waste.[5][6] Store the container in a designated satellite accumulation area (SAA) within the laboratory.[2] The SAA should be inspected weekly for any leaks.[2]
3. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][5][6]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[4][7] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used.[4]
-
Container Disposal: After triple rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular trash or recycling, in accordance with institutional policies.[5]
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7] Do not attempt to transport or dispose of the waste off-site yourself.
Summary of Disposal Procedures
| Waste Type | Disposal Procedure | Key Considerations |
| Solid this compound | Collect in a labeled hazardous waste container. | Do not mix with incompatible chemicals. Keep container closed. |
| Solutions of this compound | Collect in a labeled hazardous waste container. | Segregate aqueous and organic solvent waste.[6] Do not dispose down the drain.[5] |
| Contaminated Labware (e.g., gloves, pipette tips) | Dispose of as solid hazardous waste in a designated container. | Ensure no free-flowing liquids are present. |
| Empty this compound Containers | Triple rinse with a suitable solvent. Collect the first rinsate as hazardous waste.[4][7] | Deface label before disposing of the rinsed container in regular trash.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. This compound, a direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling DX-9065a
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent, biochemically active compounds like DX-9065a, a direct factor Xa inhibitor. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical plans based on general best practices for handling similar research-grade small molecule inhibitors and biochemically active substances.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following PPE is mandatory:
-
Gloves : Chemical-resistant gloves are required. Given the lack of specific permeation data for this compound, it is prudent to use nitrile gloves as a minimum standard. For prolonged handling or in case of a spill, double-gloving is recommended. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
-
Eye Protection : Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical safety goggles or a full-face shield should be worn.
-
Lab Coat : A buttoned, knee-length lab coat must be worn to protect personal clothing and skin from contamination.
-
Respiratory Protection : While routine handling of small quantities in a well-ventilated area may not require respiratory protection, a risk assessment should be conducted. If there is a potential for aerosolization of the compound, or if working with larger quantities, a properly fitted N95 respirator or higher is recommended.
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal ensures the safety of laboratory personnel and the environment.
1. Preparation and Pre-Handling Checks:
-
Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for chemical spills should also be available.
-
Review Procedures : Before beginning any experiment, review the entire protocol, paying close attention to the steps involving the handling of this compound.
2. Handling Procedures:
-
Weighing : When weighing the solid form of this compound, do so in a fume hood or a balance enclosure to prevent the dispersion of fine particles.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination : Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Spill Management:
-
Small Spills : For small spills, absorb the material with an inert absorbent from a spill kit. Decontaminate the area with a suitable cleaning agent and dispose of all contaminated materials as hazardous waste.
-
Large Spills : In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.
4. Disposal Plan:
-
Waste Segregation : All waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Container Labeling : Waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard warnings.
-
Institutional Guidelines : Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.
Quantitative Data Summary
As no specific MSDS was found for this compound, quantitative exposure limits have not been established. The following table provides a general framework for documenting such data when it becomes available.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| Permissible Exposure Limit (PEL) | Not Established | N/A |
| Threshold Limit Value (TLV) | Not Established | N/A |
| Lethal Dose, 50% (LD50) | Not Established | N/A |
| Lethal Concentration, 50% (LC50) | Not Established | N/A |
Experimental Protocol: General Guidance for In Vitro Assays
The following is a generalized protocol for preparing a stock solution of this compound for use in in vitro experiments, such as enzyme inhibition assays.
-
Calculate Required Mass : Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weighing : In a chemical fume hood, carefully weigh the calculated mass of this compound powder onto weighing paper and transfer it to an appropriate sterile microcentrifuge tube or vial.
-
Solubilization : Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target stock concentration.
-
Mixing : Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds but should be tested for stability.
-
Storage : Store the stock solution at the recommended temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions : Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer immediately before each experiment.
Visualizing the Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

